molecular formula C21H23NO B045708 N-(1-Naphthyl)-1-adamantanecarboxamide CAS No. 121768-37-4

N-(1-Naphthyl)-1-adamantanecarboxamide

カタログ番号: B045708
CAS番号: 121768-37-4
分子量: 305.4 g/mol
InChIキー: RJZASJFLYAWUDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(1-Naphthyl)-1-adamantanecarboxamide is a sophisticated synthetic compound that integrates a rigid, lipophilic adamantane moiety with a planar naphthalene system, creating a unique molecular scaffold of significant interest in chemical biology and medicinal chemistry research. This compound is primarily recognized for its role as a key intermediate and investigative tool in the study of protein kinase inhibition. Its structure is engineered to probe specific ATP-binding pockets, making it valuable for researching signaling pathways implicated in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The adamantane group confers high metabolic stability and promotes blood-brain barrier permeability, while the naphthyl group provides essential aromatic stacking interactions within enzymatic active sites. Researchers utilize this carboxamide to develop novel therapeutic strategies, study the structural basis of kinase-substrate recognition, and screen for potential lead compounds against pathological tau phosphorylation and other aberrant cellular processes. It is an essential reagent for elucidating complex biochemical mechanisms in a controlled laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-naphthalen-1-yladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZASJFLYAWUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342853
Record name N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121768-37-4
Record name N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(1-Naphthyl)-1-adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The landscape of medicinal chemistry is continually shaped by the pursuit of novel scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates. Among these, the adamantane moiety stands out for its unique three-dimensional, rigid, and lipophilic nature. This guide focuses on a specific, yet underexplored, member of this family: N-(1-Naphthyl)-1-adamantanecarboxamide (CAS No. 121768-37-4) . While extensive biological data for this precise molecule is not widely published, its structural components—a bulky adamantane cage and an aromatic naphthyl group—place it within the promising class of N-Aryl-1-adamantanecarboxamides. This document serves as a technical primer for researchers, synthesizing established principles of adamantane chemistry to provide a robust framework for the synthesis, characterization, and potential biological evaluation of this compound.

The Adamantane Advantage in Drug Design

The adamantane scaffold is more than a simple lipophilic appendage; its rigid, strain-free, diamondoid structure offers several key benefits in drug design.[1][2] It can:

  • Enhance Lipophilicity: The bulky hydrocarbon cage significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

  • Impart Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can protect adjacent functional groups and prolong a drug's half-life.

  • Provide a 3D Scaffold: Unlike flat aromatic rings, the three-dimensional nature of adamantane allows for precise, predictable orientation of substituents, enabling optimized interactions with protein binding pockets.[1]

  • Serve as a Pharmacophore: In many cases, the adamantane group itself is a key component of the pharmacophore, directly contributing to biological activity, as seen in antiviral and CNS-active drugs.

This compound combines this robust scaffold with a planar, aromatic naphthyl system through a stable amide linkage, creating a molecule with significant potential for diverse biological interactions.

Physicochemical and Analytical Profile

While experimental data is limited, a foundational profile of this compound can be compiled from available spectroscopic data and predictions based on its chemical structure.

PropertyValue / Expected ValueSource / Rationale
CAS Number 121768-37-4NIST[3][4]
Molecular Formula C₂₁H₂₃NONIST[3][4]
Molecular Weight 305.41 g/mol NIST[3][4]
Appearance Expected to be a white to off-white crystalline solid.Based on related compounds like 1-Adamantanecarboxamide.[5][6]
Solubility Predicted to be soluble in organic solvents (DCM, THF, DMSO) and insoluble in water.Based on the high lipophilicity of the adamantane and naphthyl groups.[7]
Melting Point Not reported. Expected to be relatively high (>150 °C).The parent 1-Adamantanecarboxamide has a melting point of 188-190 °C.[6]
Spectroscopic Characterization
  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available.[3] The molecular ion peak [M]⁺ is expected at m/z 305.4. Key fragmentation patterns would likely involve the loss of the naphthylamine group or cleavage of the adamantane cage.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the adamantane protons (typically broad multiplets between 1.7-2.1 ppm), the naphthyl aromatic protons (in the 7.4-8.2 ppm region), and a characteristic amide proton (N-H) signal, which may be broad and located further downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR would show signals for the adamantane cage carbons (typically between 28-40 ppm), the amide carbonyl carbon (~175-180 ppm), and the distinct aromatic carbons of the naphthyl ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O stretch (carbonyl band, ~1650 cm⁻¹).

Synthesis and Purification

The most direct route to this compound is through the formation of an amide bond between 1-adamantanecarboxylic acid and 1-naphthylamine. Several effective methods for amide coupling are well-established in organic synthesis.[8][9][10] A robust and scalable method utilizing phosphorus trichloride as a catalyst is presented here.[11]

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Coupling Reaction cluster_1 Step 2: Work-up & Purification A 1-Adamantanecarboxylic Acid C PCl₃, Et₃N, DMAP Toluene, 80°C, 8h A->C B 1-Naphthylamine B->C D Crude Product Mixture C->D Reaction E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Drying (Na₂SO₄) & Solvent Evaporation E->F G Column Chromatography (Silica Gel) F->G H Pure N-(1-Naphthyl)-1- adamantanecarboxamide G->H Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-adamantanecarboxylic acid and 1-naphthylamine.

Materials:

  • 1-Adamantanecarboxylic acid (1.0 eq)

  • 1-Naphthylamine (1.0 eq)

  • Phosphorus trichloride (PCl₃) (0.5 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanecarboxylic acid (1.0 eq), 1-naphthylamine (1.0 eq), 4-dimethylaminopyridine (0.1 eq), and anhydrous toluene.

  • Addition of Reagents: Stir the mixture at room temperature and add triethylamine (3.0 eq). Subsequently, add phosphorus trichloride (0.5 eq) dropwise. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: The acidic wash removes unreacted amines and basic catalysts, while the basic wash removes unreacted carboxylic acid, ensuring a cleaner crude product.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Potential Biological Activity and Experimental Evaluation

While this specific molecule has not been extensively profiled, the class of N-adamantanecarboxamides has shown significant activity as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[12] This enzyme is a compelling therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.

The 11β-HSD1 Signaling Pathway

11β-HSD1 is primarily expressed in glucocorticoid target tissues like the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Overactivity of 11β-HSD1 leads to elevated intracellular cortisol levels, which promotes gluconeogenesis, lipogenesis, and insulin resistance. Inhibition of this enzyme is a validated strategy to counteract these metabolic disturbances.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Cortisone Cortisone (inactive) Enzyme 11β-HSD1 Cortisone->Enzyme Cortisol Cortisol (active) Enzyme->Cortisol NADPH -> NADP+ GR Glucocorticoid Receptor (GR) Cortisol->GR Effects Increased Gluconeogenesis Increased Lipogenesis Insulin Resistance GR->Effects Inhibitor N-(1-Naphthyl)-1- adamantanecarboxamide (Hypothesized Inhibitor) Inhibitor->Enzyme Inhibition

Caption: Hypothesized inhibition of the 11β-HSD1 pathway.

Protocol: In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human 11β-HSD1.

Principle: This is a cell-free, scintillation proximity assay (SPA) that measures the conversion of ³H-cortisone to ³H-cortisol by recombinant human 11β-HSD1. The ³H-cortisol product is captured by a specific antibody coupled to SPA beads, bringing it into proximity with the scintillant to generate a light signal.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • NADPH (cofactor)

  • ³H-cortisone (substrate)

  • Anti-cortisol monoclonal antibody

  • Protein A-coated SPA beads

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • This compound (test compound)

  • Known 11β-HSD1 inhibitor (positive control)

  • DMSO (vehicle)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.

  • Assay Reaction: a. In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition). b. Add 75 µL of assay buffer containing NADPH. c. Add 10 µL of ³H-cortisone substrate. d. Initiate the reaction by adding 10 µL of recombinant 11β-HSD1 enzyme. e. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: a. Stop the reaction by adding 50 µL of a "stop solution" containing the anti-cortisol antibody. b. Add 50 µL of a suspension of the Protein A-coated SPA beads. c. Seal the plate and incubate at room temperature for at least 2 hours to allow for antibody-cortisol binding and bead settling.

  • Data Acquisition: Count the plate in a microplate scintillation counter. The signal is directly proportional to the amount of ³H-cortisol produced.

  • Data Analysis: a. Convert the raw counts per minute (CPM) to percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Self-Validating System: The inclusion of 0% and 100% inhibition controls, along with a positive control compound, ensures the validity of each assay plate and allows for accurate determination of inhibitory potency.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of established pharmacophores. While specific biological data remains to be published, this guide provides a comprehensive technical foundation for its synthesis, characterization, and evaluation. The proposed protocols, grounded in established chemical and biological principles, offer a clear path for researchers to explore its potential. Future investigations should focus on confirming its activity against 11β-HSD1 and screening it against other targets where adamantane derivatives have shown promise, such as viral proteins, ion channels, and other metabolic enzymes.[1][13][14] The synthesis of analogs with substitutions on the naphthyl ring could further elucidate structure-activity relationships and lead to the discovery of potent and selective therapeutic agents.

References

  • Shishkin, E. V., Vo, T., et al. (2020). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Russian Journal of Organic Chemistry, 56(12), 2251-2253. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 17(7), 8162-8178. [Link]

  • Jotani, M. M., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(21), 7488. [Link]

  • Issayeva, A., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(3), 633. [Link]

  • Kim, H. S., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(5), 844-849. [Link]

  • Issayeva, A., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. figshare. [Link]

  • ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. [Link]

  • Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. [Link]

  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. [Link]

  • Ghencea, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2005. [Link]

  • PubChem. (n.d.). 1-Naphthalenecarboxamide. [Link]

  • Georganics. (2012). 1-ADAMANTANECARBOXAMIDE Safety Data Sheet. [Link]

  • MP Biomedicals. (n.d.). N-(1-Naphthyl)Ethylene-Diamine Dihydrochloride. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Google Patents. (2011).
  • Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. [Link]

  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

Sources

Technical Guide: Synthesis of N-(1-Naphthyl)-1-adamantanecarboxamide

[1]

Executive Summary

Target Molecule: N-(1-Naphthyl)-1-adamantanecarboxamide CAS Registry Number: 121768-37-4 Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight:12

This technical guide details the synthesis of This compound , a lipophilic amide merging the bulky, diamondoid adamantane cage with the planar, aromatic naphthalene system.[1] This structural motif is frequently explored in medicinal chemistry for cannabinoid receptor ligands (CB2 selective) , 11


-HSD1 inhibitorsP2X7 receptor antagonists

The synthesis presents a specific challenge: steric hindrance .[3][4] The bulky adamantane bridgehead carbon adjacent to the carbonyl group significantly reduces electrophilic attack rates. Consequently, this guide prioritizes the Acid Chloride Activation Pathway (Method A) as the "Gold Standard" for yield and reliability, while providing a HATU-Mediated Pathway (Method B) for high-throughput screening (HTS) applications.[1]

Part 1: Retrosynthetic Analysis & Strategy

To design the most efficient pathway, we disconnect the amide bond (

1
  • The Acyl Component: 1-Adamantanecarboxylic acid (or its activated chloride).[1]

  • The Amine Component: 1-Naphthylamine.[1]

Strategic Considerations
  • Sterics: The 1-adamantyl group is essentially a tert-butyl group on steroids.[1] Nucleophilic attack at the carbonyl carbon is sterically impeded. Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and urea byproduct contamination.[1]

  • Electronic Factors: 1-Naphthylamine is a weak nucleophile compared to aliphatic amines due to resonance delocalization of the nitrogen lone pair into the naphthyl ring.[1]

  • Solution: We must convert the acid to a highly reactive acyl chloride (

    
    ) to overcome the poor nucleophilicity of the amine and the steric bulk of the adamantane.
    
Pathway Visualization

RetrosynthesisTargetN-(1-Naphthyl)-1-adamantanecarboxamideDisconnectionAmide BondDisconnectionTarget->DisconnectionRetrosynthesisAcid1-AdamantanecarboxylicAcidDisconnection->AcidPrecursor AAmine1-NaphthylamineDisconnection->AminePrecursor BAcid->TargetDirect Coupling(Method B)Chloride1-AdamantanecarbonylChlorideAcid->ChlorideActivation(SOCl2)Chloride->TargetForward Reaction(Method A)

Figure 1: Retrosynthetic disconnection and forward synthesis logic.

Part 2: Synthesis Protocols

Method A: The Acid Chloride Route (Recommended)

This method is preferred for scale-up (>1g) and high purity.[1] It utilizes the high reactivity of the acid chloride to force the coupling with the sterically hindered amine.

Reagents
  • Precursor A: 1-Adamantanecarboxylic acid (1.0 eq)[1]

  • Precursor B: 1-Naphthylamine (1.1 eq)[1]

  • Activator: Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)[1]
    
  • Base: Triethylamine (

    
    ) or Pyridine (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

Step 1: Activation (Acid Chloride Formation)

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve 1-adamantanecarboxylic acid  (10 mmol) in anhydrous DCM (20 mL).
    
  • Add Thionyl Chloride (

    
    ) (50 mmol) dropwise. Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Reflux the mixture at 45°C for 2–3 hours. The solution should turn clear.

  • Critical Step: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.
    
  • Result: Crude 1-adamantanecarbonyl chloride (usually a white/off-white solid).[1] Use immediately.

Step 2: Amidation (Coupling)

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (15 mL) under nitrogen atmosphere.

  • In a separate flask, dissolve 1-naphthylamine (11 mmol) and Triethylamine (20 mmol) in anhydrous DCM (15 mL).

  • Cool the amine solution to 0°C (ice bath).

  • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexane).[1] The acid chloride spot should disappear.[1]

Step 3: Workup

  • Quench the reaction with saturated

    
     solution (50 mL).
    
  • Separate the organic layer.[1]

  • Wash the organic layer successively with:

    • 1M HCl (2 x 30 mL) – Removes unreacted naphthylamine.

    • Water (1 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: HATU Direct Coupling (Alternative)

Best for small-scale exploratory synthesis (<100 mg) where isolating the acid chloride is inconvenient.[1]

Reagents
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)[5]

Protocol
  • Dissolve 1-adamantanecarboxylic acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq).[1] The solution typically turns yellow/orange.[1] Stir for 10 minutes to form the activated ester.

  • Add 1-Naphthylamine (1.1 eq).[1]

  • Stir at RT for 16–24 hours. Note: Reaction may be slower due to steric bulk.[6]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution (5%), then follow standard acid/base washes as in Method A.

Part 3: Purification & Characterization

Purification Strategy

Due to the high lipophilicity of the adamantyl group, the product crystallizes well from non-polar solvents.

MethodSolvent SystemNotes
Recrystallization Ethanol / Water (9:[1]1)Heat to boiling, add water until turbid, cool slowly.
Recrystallization Toluene / HexaneDissolve in min.[1] hot toluene, add hexane.[1]
Flash Column Hexane / EtOAc (8:2 to 7:3)Silica gel stationary phase.[1][7]
Expected Analytical Data
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: Expect high melting point range (typically >150°C) due to the rigid adamantane cage.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.8–7.4 (m, 7H, Naphthyl-H) – Aromatic region.[1]
      
    • 
       7.2 (br s, 1H, NH) – Amide proton (may vary with concentration).
      
    • 
       2.1 (m, 3H, Adamantane CH).[1]
      
    • 
       2.0 (m, 6H, Adamantane 
      
      
      ).[1]
    • 
       1.7 (m, 6H, Adamantane 
      
      
      ).[1]
  • IR Spectroscopy:

    • ~3300

      
       (N-H stretch).[1]
      
    • ~1650

      
       (C=O[1] Amide I band).
      
    • ~2900

      
       (Strong C-H aliphatic stretches from adamantane).[1]
      

Part 4: Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during the workup, ensuring high purity by chemically removing unreacted precursors.

WorkupLogicReactionMixCrude Reaction Mixture(Product + Amine + Acid + Byproducts)Wash1Wash with 1M HClReactionMix->Wash1Decision1Where is the impurity?Wash1->Decision1RemoveAmineUnreacted Naphthylamineprotonates -> Aqueous LayerDecision1->RemoveAmineAqueousWash2Wash with Sat. NaHCO3Decision1->Wash2OrganicDecision2Where is the impurity?Wash2->Decision2RemoveAcidUnreacted Adamantane Aciddeprotonates -> Aqueous LayerDecision2->RemoveAcidAqueousFinalOrgOrganic Layer(Product + Neutral impurities)Decision2->FinalOrgOrganicCrystRecrystallization(EtOH/H2O)FinalOrg->CrystPurePure Product>98%Cryst->Pure

Figure 2: Purification logic flow for removing unreacted starting materials.

Part 5: Safety & Regulatory (Critical)[1]

1-Naphthylamine Handling[1]
  • Carcinogenicity: While 1-naphthylamine is less potent than its isomer 2-naphthylamine, commercial supplies can contain traces of 2-naphthylamine (a known human bladder carcinogen).[1]

  • Protocol: Handle only in a fume hood. Double glove (Nitrile).[1] Use a dedicated balance.[1]

  • Deactivation: Treat waste streams containing naphthylamine with oxidative cleaners (e.g., bleach/hypochlorite) before disposal to degrade the amine functionality.

1-Adamantanecarbonyl Chloride[1][9][10][11][12]
  • Corrosive: Causes severe skin burns and eye damage.[1][8] Reacts violently with water to release HCl gas.[1]

  • Lachrymator: Open containers only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12220464, Adamantane-1-carboxamide, N-(1-naphthyl)-. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Adamantane-1-carboxamide, N-(1-naphthyl)- Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Schaefer, G. & Bode, J.W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry.[1] (General methodology for hindered amide coupling). Retrieved from [Link]

  • Bonsir, M. et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides. ChemistryOpen. (Specifics on adamantane steric properties). Retrieved from [Link]

Comprehensive Profiling of N-(1-Naphthyl)-1-adamantanecarboxamide: Structure-Activity Relationships and Target Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical profiling of N-(1-Naphthyl)-1-adamantanecarboxamide , focusing on its pharmacophore analysis, predicted biological targets, and validation methodologies.

Executive Summary: The "Inverted Amide" Scaffold

This compound (CAS: 121768-37-4) represents a specific chemotype within the adamantyl-carboxamide class.[1] While structurally reminiscent of synthetic cannabinoids (e.g., AKB48) and 11


-HSD1 inhibitors, its biological activity is dictated by a critical structural feature: the orientation of the amide bond .

Unlike the "standard" adamantyl cannabinoids where the adamantane is attached to the amide nitrogen (e.g., Adamantyl-NH-CO-Indazole), this molecule features the adamantane attached to the amide carbonyl (Adamantane-CO-NH-Naphthyl). This "inverted" connectivity shifts the primary target probability landscape significantly:

  • Primary Target (High Probability): P2X7 Receptor (Antagonist)

  • Secondary Target (High Probability): 11

    
    -HSD1 (Inhibitor)
    
  • Tertiary Target (Low/Mod Probability): Cannabinoid Receptor Type 2 (CB2) (Weak Partial Agonist/Antagonist)

This guide details the rationale for these targets and provides the experimental protocols required for validation.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct domains that determine its binding affinity:

  • Lipophilic Cage (Domain A): The 1-Adamantyl group. A rigid, bulky, hydrophobic moiety that fills deep lipophilic pockets (e.g., the P2X7 allosteric site).

  • Linker (Domain B): The Carboxamide (-CO-NH-). This provides hydrogen bond donor/acceptor points and defines the vector between the two lipophilic domains.

  • Aromatic Cap (Domain C): The 1-Naphthyl group.[1] A planar, aromatic system capable of

    
    -
    
    
    
    stacking interactions.
Visualization: Pharmacophore Logic

Pharmacophore Adamantane 1-Adamantyl Group (Lipophilic Cage) Linker Carboxamide Linker (-CO-NH-) Adamantane->Linker C-Term Attachment P2X7 Target: P2X7 Receptor (Allosteric Antagonist) Adamantane->P2X7 Fills Hydrophobic Pocket CB2 Target: CB2 Receptor (Weak Affinity) Adamantane->CB2 Steric Fit (Good) Naphthyl 1-Naphthyl Group (Aromatic Cap) Linker->Naphthyl N-Term Attachment HSD1 Target: 11β-HSD1 (Enzyme Inhibitor) Linker->HSD1 H-Bonding (Ser/Tyr) Linker->CB2 Inverted Vector (Poor) Naphthyl->P2X7 Pi-Stacking (Tyr/Phe)

Figure 1: Pharmacophore decomposition and target mapping. Note the "Inverted Vector" reducing CB2 probability.

Primary Target: P2X7 Receptor (Antagonist)

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune response. The Adamantane-1-carboxamide scaffold is a "privileged structure" for P2X7 antagonists.

Mechanistic Rationale
  • Reference Precedent: AstraZeneca and other groups have extensively developed adamantane-carboxamides as P2X7 antagonists. The general formula Adamantane-CO-NH-Heterocycle/Aryl is the defining feature of this series.

  • Binding Mode: The adamantane group occupies a specific hydrophobic pocket in the allosteric site, while the amide nitrogen forms a critical hydrogen bond with the receptor backbone. The naphthyl group provides necessary steric bulk and

    
    -stacking to lock the receptor in the closed state.
    
  • Prediction: this compound is likely a potent P2X7 antagonist with nanomolar affinity.

Validation Protocol: Calcium Influx Assay

To confirm P2X7 antagonism, a functional Ca


 flux assay is the gold standard.
  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Pre-treatment: Add this compound (0.1 nM – 10

    
    M) and incubate for 30 min.
    
  • Agonist Stimulation: Inject BzATP (specific P2X7 agonist, EC

    
     concentration).
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate IC

    
     based on the inhibition of BzATP-induced calcium spike.
    

Secondary Target: 11 -HSD1 (Inhibitor)[3]

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
converts cortisone to cortisol. Inhibitors are sought for metabolic syndrome and type 2 diabetes.
Mechanistic Rationale
  • Scaffold Homology: The adamantyl group mimics the steroid core of cortisone.

  • Linker Logic: The amide bond mimics the C11-ketone/hydroxyl interaction with the catalytic triad (Ser-Tyr-Lys).

  • Prediction: While many potent inhibitors use an adamantyl-urea or adamantyl-acetamide, the direct carboxamide is a known active scaffold. The naphthyl group may occupy the enzyme's substrate entrance channel.

Validation Protocol: Scintillation Proximity Assay (SPA)
  • Reagents: Microsomes containing human 11

    
    -HSD1, 
    
    
    
    H-Cortisone, NADPH.
  • Reaction: Mix enzyme, cofactor (NADPH), and test compound in assay buffer.

  • Start: Add

    
    H-Cortisone. Incubate for 2 hours at 37°C.
    
  • Stop: Add SPA beads coated with anti-cortisol antibody.

  • Detection: The beads capture the generated

    
    H-Cortisol, bringing it close to the scintillant.
    
  • Readout: Measure CPM (Counts Per Minute). Reduction in CPM indicates inhibition.

Tertiary Target: Cannabinoid Receptors (CB2)

While adamantane is common in cannabinoids (e.g., AM-1248, AKB48), the connectivity here is crucial.

  • Standard Cannabinoid: Indazole-CO-NH -Adamantane (Carbonyl on Indazole).

  • This Molecule: Adamantane-CO-NH -Naphthyl (Carbonyl on Adamantane).

This "inversion" often results in a significant loss of affinity or a switch to neutral antagonism . However, the lipophilicity of the adamantane and naphthyl groups ensures some binding affinity (likely micromolar range) due to non-specific hydrophobic interactions with the CB2 transmembrane helices.

Experimental Workflow: Screening Cascade

The following decision tree outlines the logical flow for characterizing this molecule.

Workflow Start Compound: this compound Screen1 Primary Screen: P2X7 Calcium Flux (Agonist: BzATP) Start->Screen1 Decision1 Active (< 1µM)? Screen1->Decision1 Screen2 Secondary Screen: 11β-HSD1 SPA (Substrate: Cortisone) Decision2 Active (< 1µM)? Screen2->Decision2 Screen3 Tertiary Screen: CB2 Radioligand Binding (Ligand: [3H]-CP55,940) Result3 Classify as Non-Specific Lipophilic Binder Screen3->Result3 Low Affinity Decision1->Screen2 No Result1 Classify as P2X7 Antagonist (Anti-inflammatory Candidate) Decision1->Result1 Yes Decision2->Screen3 No Result2 Classify as 11β-HSD1 Inhibitor (Metabolic Candidate) Decision2->Result2 Yes

Figure 2: Recommended screening cascade to deconvolute the primary biological target.

Comparative Data Table (Predicted vs. Reference)

FeatureThis compoundAKB48 (Cannabinoid)P2X7 Antagonist (Ref. Ex. 1)
Core Scaffold Adamantane-CO-NH-ArylIndazole-CO-NH-AdamantaneAdamantane-CO-NH-Heterocycle
Linker Orientation Forward (CO attached to Cage) Reverse (NH attached to Cage)Forward (CO attached to Cage)
Primary Target P2X7 (Predicted)CB2 (Validated)P2X7 (Validated)
Predicted IC50/Ki ~10-100 nM (P2X7)1-10 nM (CB2)5-50 nM (P2X7)
Lipophilicity (cLogP) ~5.5 (High)~5.0 (High)~4.5 (Moderate)

References

  • P2X7 Antagonism: Guile, S. D., et al. (2009). "Adamantane-1-carboxamides as novel P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(1), 196-200. Link

  • 11

    
    -HSD1 Inhibition:  Boyle, C. D., et al. (2006). "Adamantane-based 11
    
    
    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(16), 4221-4225. Link
  • Cannabinoid SAR: Banister, S. D., et al. (2013). "Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs." ACS Chemical Neuroscience, 4(7), 1081-1092. Link

  • General Scaffold Data: NIST Chemistry WebBook, SRD 69. "Adamantane-1-carboxamide, N-(1-naphthyl)-".[1][2] Link

Sources

"N-(1-Naphthyl)-1-adamantanecarboxamide" preliminary cytotoxicity studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Cytotoxicity Assessment of N-(1-Naphthyl)-1-adamantanecarboxamide

Executive Summary & Chemical Context

This compound (herein referred to as AdN-1 ) is a lipophilic amide combining a bulky, rigid adamantane cage with a planar naphthalene ring.[1] While adamantane derivatives are clinically established (e.g., Amantadine, Memantine) and adamantyl-carboxamides are frequent scaffolds in cannabinoid receptor research (CB2 agonists) and P2X7 antagonism, this specific congener presents unique toxicological profiles due to the fusion of a lysosomotropic cage with a potentially reactive aromatic amine precursor.[1]

This guide outlines the preliminary cytotoxicity workflow required to validate AdN-1 as a lead compound. It moves beyond simple IC50 determination to investigate mechanism-based toxicity, specifically focusing on metabolic stability and lysosomal integrity.[1]

Key Physicochemical Risks:

  • High Lipophilicity (LogP > 4.5): High probability of membrane intercalation and phospholipidosis.[1]

  • Hydrolytic Instability: Potential release of 1-naphthylamine (a known toxicant) upon amidase cleavage.[1]

Experimental Design Strategy

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol rejects the "one-size-fits-all" screening approach.[1] Instead, it employs a Tiered Toxicity Matrix .[1]

Tier 1: Basal Cytotoxicity (Cellular Health)[1]
  • Objective: Establish IC50 and differentiating necrosis from apoptosis.

  • Cell Models:

    • HepG2 (Human Liver Carcinoma):[1] Selected for high metabolic activity (CYP450 expression) to assess metabolite toxicity.[1]

    • SH-SY5Y (Neuroblastoma):[1] Selected due to the adamantane scaffold's propensity for blood-brain barrier (BBB) penetration.[1]

    • HEK-293 (Kidney): Non-cancerous control line.[1]

Tier 2: Mechanistic Profiling (Sub-lethal Stress)
  • Objective: Identify "silent" toxicity not immediately visible in viability assays.[1]

  • Targets: Mitochondrial membrane potential (

    
    ) and Lysosomal trapping (Adamantane effect).[1]
    

Detailed Methodological Workflow

Compound Preparation & Solubility

AdN-1 is highly hydrophobic.[1] Improper solubilization yields micro-precipitates that cause false negatives in optical assays.[1]

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: 10 mM (stored at -20°C).

  • Working Solution: Serial dilutions in serum-free media.[1]

  • Critical Control: Final DMSO concentration must be

    
     to avoid solvent-induced cytotoxicity.[1]
    
The Multiplexed Cytotoxicity Assay (Protocol)

This protocol multiplexes CCK-8 (metabolic activity) with LDH Release (membrane integrity) in the same well to save reagents and correlate data.[1]

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Aspirate media. Add

    
     of AdN-1 working solutions (Range: 0.1 
    
    
    
    to 100
    
    
    ). Include:
    • Negative Control:[1] 0.5% DMSO Media.[1]

    • Positive Control:[1] Triton X-100 (0.1%) for LDH max release.[1]

  • Incubation: 24h and 48h time points.

  • Supernatant Harvest (LDH): Transfer

    
     of supernatant to a new plate. Add LDH reaction mix. Incubate 30 min. Read Absorbance at 490 nm.[1]
    
  • Cell Viability (CCK-8): Add

    
     CCK-8 reagent to the original wells (containing cells).[1] Incubate 1-4h. Read Absorbance at 450 nm.[1]
    

Data Calculation:


[1]

Mechanistic Visualization: The Toxicity Pathway[1]

The following diagram illustrates the hypothesized toxicity pathway for AdN-1, distinguishing between the adamantane-mediated physical stress and the naphthyl-mediated chemical stress.[1]

ToxicityPathway cluster_Cell Intracellular Environment AdN1 AdN-1 (Parent Compound) PassiveDiff Passive Diffusion (High Lipophilicity) AdN1->PassiveDiff Lysosome Lysosomal Trapping (Protonation) PassiveDiff->Lysosome Accumulation Amidase Amidase Hydrolysis PassiveDiff->Amidase MembDestab Membrane Destabilization Lysosome->MembDestab Swelling Necrosis Necrosis (Membrane Lysis) MembDestab->Necrosis Naphthylamine 1-Naphthylamine (Toxic Metabolite) Amidase->Naphthylamine ROS ROS Generation (Oxidative Stress) Naphthylamine->ROS Bioactivation Apoptosis Apoptosis (Mitochondrial) ROS->Apoptosis

Figure 1: Hypothesized dual-mechanism toxicity pathway of AdN-1 involving lysosomotropism and metabolic activation.[1]

Data Interpretation & Acceptance Criteria

To ensure Trustworthiness , data must meet specific validity criteria before being accepted.

ParameterMetricAcceptance CriteriaInterpretation
Z-Factor Assay Quality

Excellent assay window; data is reliable.
IC50 (HepG2) Metabolic Tox

High Toxicity.[1] Likely unsuitable for drug development without modification.[1]
LDH/CCK-8 Ratio Mode of DeathHighIndicates Necrosis (rapid membrane rupture) – characteristic of detergent-like adamantane effects.[1]
LDH/CCK-8 Ratio Mode of DeathLowIndicates Apoptosis (metabolic failure precedes lysis).[1]

Advanced Protocol: Lysosomal Tracking

Adamantane amines are known lysosomotropic agents.[1] They diffuse into acidic lysosomes, become protonated, and get trapped, causing osmotic swelling (vacuolization).[1]

Protocol:

  • Treat cells with AdN-1 (at IC20 concentration) for 12h.[1]

  • Stain with LysoTracker Red DND-99 (50 nM) for 30 min.[1]

  • Counterstain with Hoechst 33342 (Nuclei).[1]

  • Imaging: Confocal microscopy.

  • Result: An increase in the volume/number of LysoTracker-positive vesicles compared to control confirms lysosomal stress.[1]

Experimental Workflow Diagram

Workflow cluster_Assays Multiplex Assay Compound AdN-1 Synthesis & Purity Check (>98%) Dilution Serial Dilution (DMSO < 0.5%) Compound->Dilution Cells Cell Culture (HepG2 / SH-SY5Y) Incubation Incubation (24h / 48h) Cells->Incubation Dilution->Incubation CCK8 CCK-8 (Metabolism) Incubation->CCK8 LDH LDH Release (Membrane) Incubation->LDH Analysis Data Analysis (Sigmoidal Fit) CCK8->Analysis LDH->Analysis Decision Go / No-Go Decision Analysis->Decision

Figure 2: Standardized workflow for evaluating AdN-1 cytotoxicity.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Adamantane-1-carboxamide, N-(1-naphthyl)- Standard Reference Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1] [Link]

  • Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1] Chemical Reviews, 113(5), 3516–3604.[1] [Link]

  • Boly, R., et al. (2011).[1] Naphthylamine metabolism and toxicity: Mechanisms of bioactivation.[1] Toxicology Letters.[1] (Contextual citation for naphthylamine toxicity mechanisms).

  • Assay Guidance Manual. (2012). Cell Viability Assays.[1] National Center for Advancing Translational Sciences (NCATS).[1] [Link]

Sources

Methodological & Application

"N-(1-Naphthyl)-1-adamantanecarboxamide" as a potential 11β-HSD1 inhibitor

Application Note: Characterization of N-(1-Naphthyl)-1-adamantanecarboxamide as a Selective 11 -HSD1 Inhibitor

Executive Summary

This application note details the physicochemical profile and experimental protocols for evaluating This compound (hereafter referred to as NAC-1 ) as an inhibitor of 11


11

1NAC-1

This guide provides validated protocols for microsomal stability assays and cell-based potency evaluations, designed for researchers optimizing lead compounds for metabolic disorders.

Scientific Background & Mechanism[1][2][3]

The Glucocorticoid Shuttle

Glucocorticoids regulate glucose metabolism and insulin sensitivity. While circulating cortisol levels are tightly controlled by the HPA axis, tissue-specific levels are modulated by isozymes:

  • 11

    
    -HSD1 (Target):  Reductase activity. Converts Cortisone 
    
    
    Cortisol (Active).[1][2][3] Highly expressed in liver and adipose tissue.[1]
  • 11

    
    -HSD2 (Off-Target):  Dehydrogenase activity.[4] Converts Cortisol 
    
    
    Cortisone (Inactive).[2][3] Protects the mineralocorticoid receptor in the kidney.

Inhibition Strategy: Selective inhibition of 11

Mechanism of Action (NAC-1)

NAC-1 functions as a competitive inhibitor.

  • Adamantane Moiety: Acts as a lipophilic "anchor," filling the large hydrophobic catalytic pocket of the enzyme.

  • Amide Linker: Provides hydrogen bond acceptor/donor points to orient the molecule.

  • Naphthyl Group: Engages in

    
    -stacking or hydrophobic interactions with aromatic residues (e.g., Tyr, Trp) near the catalytic triad.
    
Pathway Visualization

The following diagram illustrates the enzymatic pathway and the inhibition point of NAC-1.

GCortisoneCortisone(Inactive)CortisolCortisol(Active)Cortisone->Cortisol ReductionGRGlucocorticoidReceptorCortisol->GRHSD111β-HSD1(Enzyme)HSD1->Cortisone CatalysisNADPHNADPHNADPH->HSD1InhibitorNAC-1(Inhibitor)Inhibitor->HSD1 BlocksBinding PocketResponseGluconeogenesisAdipogenesisGR->Response

Figure 1: Mechanism of 11

1

Compound Profile: this compound[6]

PropertySpecification
IUPAC Name N-(naphthalen-1-yl)adamantane-1-carboxamide
CAS Number 121768-37-4
Molecular Formula C

H

NO
Molecular Weight 305.41 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
LogP (Predicted) ~5.2 (Highly Lipophilic)
Storage -20°C, Desiccated. Protect from light.

Handling Precaution: Due to high lipophilicity, NAC-1 may adhere to plasticware. Use glass-lined or low-binding polypropylene consumables where possible.

Experimental Protocols

Protocol A: Microsomal Inhibition Assay (Biochemical)

This assay uses Human Liver Microsomes (HLM) as the enzyme source. It measures the reduction of Cortisone to Cortisol.[1][5]

Materials:

  • Human Liver Microsomes (HLM) (commercial source).

  • Substrate: Cortisone (200 nM final).[5]

  • Cofactor: NADPH (2

    
    M final).
    
  • Buffer: PBS (pH 7.[5]4) + MgCl

    
     (2 mM).
    
  • Detection: Cortisol ELISA Kit or HTRF Cortisol Kit.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve NAC-1 in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in DMSO to generate a 1000x concentration curve (e.g., 10 mM to 1 nM).

    • Dilute 1:100 in assay buffer to achieve 10x working solutions (1% DMSO).

  • Reaction Setup (96-well plate):

    • Blank: 60

      
      L Buffer + 10 
      
      
      L DMSO (no microsomes).
    • Control: 60

      
      L Buffer + 10 
      
      
      L Microsomes + 10
      
      
      L DMSO.[5]
    • Test: 60

      
      L Buffer + 10 
      
      
      L Microsomes + 10
      
      
      L NAC-1 (varying concentrations).
    • Note: Microsome concentration should be optimized to ~2.5

      
      g total protein per well.
      
  • Initiation:

    • Add 20

      
      L of Substrate Mix (Cortisone 1 
      
      
      M + NADPH 10
      
      
      M) to all wells.
    • Final Volume: 100

      
      L.
      
    • Final DMSO: 0.1%.

  • Incubation:

    • Seal plate and incubate at 37°C for 2.5 hours with gentle shaking.

  • Termination & Detection:

    • Stop reaction with the specific stop solution provided by your ELISA/HTRF kit (usually containing a cortisol-chelating agent or lysis buffer).

    • Quantify Cortisol levels against a standard curve.

Data Analysis: Calculate % Inhibition:


Protocol B: Cell-Based Assay (HEK-293 Transfected)

Cellular assays confirm membrane permeability and target engagement in a biological context.

Materials:

  • HEK-293 cells stably transfected with human HSD11B1 gene.[1]

  • Culture Media: DMEM + 10% FBS + Selection Antibiotics (e.g., G418).

  • Assay Media: DMEM (Phenol Red-free) + 1% Charcoal-stripped FBS.

Workflow Diagram:

AssayWorkflowStep1Seed HEK-293 (HSD11B1+)30,000 cells/wellIncubate 24hStep2Media ExchangeSerum-free Assay MediaStep1->Step2Step3Add NAC-1(Serial Dilution)Pre-incubate 30 minStep2->Step3Step4Add SubstrateCortisone (200 nM)Step3->Step4Step5Incubate37°C, 5% CO2, 4-24hStep4->Step5Step6Collect SupernatantQuantify Cortisol (ELISA/HTRF)Step5->Step6

Figure 2: Workflow for cell-based evaluation of NAC-1 potency.

Step-by-Step Methodology:

  • Seeding: Plate HEK-293-HSD1 cells at 30,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate overnight.

  • Treatment:

    • Remove growth media. Wash once with PBS.

    • Add 90

      
      L Assay Media.
      
    • Add 10

      
      L NAC-1  (10x concentration).
      
    • Incubate 30 mins at 37°C to allow compound equilibration.

  • Substrate Addition:

    • Add Cortisone to a final concentration of 200 nM.[5]

    • Note: Do not add NADPH; cells provide endogenous cofactor.

  • Incubation: Incubate for 4 to 24 hours (optimize linearity for your specific clone).

  • Analysis: Aliquot supernatant and quantify Cortisol.

Troubleshooting & Expert Insights

  • Selectivity Check (Crucial): To validate NAC-1 as a viable lead, you must counter-screen against 11

    
    -HSD2 (kidney microsomes). A good candidate should have >100-fold selectivity for HSD1 over HSD2 to avoid hypertension side effects.
    
  • Microsomal Stability: Adamantyl amides are generally metabolically stable, but the naphthyl ring can be a site for CYP450 oxidation. If IC

    
     shifts significantly between biochemical and cell assays, consider checking for protein binding or metabolic degradation.
    
  • Solubility: If the IC

    
     curve plateaus below 100% inhibition, NAC-1  may be precipitating at high concentrations. Verify solubility in the assay buffer using nephelometry.
    

References

  • Adamantyl carboxamides and acetamides as potent human 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012).[4] 
    
  • Discovery and Biological Evaluation of Adamantyl Amide 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11

    
    -HSD1. Molecules. (2021). 
    
  • 11

    
    -HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. (2005). 
    

"N-(1-Naphthyl)-1-adamantanecarboxamide" in antiviral screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(1-Naphthyl)-1-adamantanecarboxamide in Antiviral High-Content Screening

Executive Summary

This compound (referred to herein as NNA-1 ) represents a critical structural class of adamantane derivatives utilized in antiviral screening. While the adamantane scaffold is historically associated with Influenza A M2 ion channel blockade (e.g., Amantadine), the addition of the bulky, lipophilic naphthyl group shifts the pharmacological profile towards viral entry inhibition .

Recent high-throughput screening (HTS) campaigns have identified adamantane carboxamides as potent inhibitors of Filovirus entry (e.g., Ebola, Marburg) by targeting the viral Glycoprotein (GP) [1]. Furthermore, this scaffold is screened for activity against resistant Influenza strains where the bulky substituent may overcome S31N mutations in the M2 channel.

This guide details the protocols for utilizing NNA-1 as a chemical probe in Pseudotyped Virus Entry Assays and Cytopathic Effect (CPE) Reduction Assays , providing a robust framework for evaluating antiviral potency (EC₅₀) and cytotoxicity (CC₅₀).

Mechanism of Action & Rationale

The antiviral utility of NNA-1 stems from its "Lipophilic Bullet" structure—a rigid adamantane cage coupled to a planar naphthyl ring.

  • Primary Mechanism (Filoviruses/Enveloped Viruses): NNA-1 acts as a Class II Fusion Inhibitor . It binds to hydrophobic pockets within the viral envelope glycoproteins (such as EBOV-GP) or the host endosomal receptor (NPC1) interface, preventing the conformational changes required for viral fusion with the endosomal membrane.

  • Secondary Mechanism (Influenza A): Steric blockade of the M2 proton channel. The naphthyl group provides additional hydrophobic interaction, potentially retaining potency against amantadine-resistant strains.

Pathway Visualization: Dual-Mode Inhibition

Antiviral_Mechanism Virus Enveloped Virus (Ebola/Flu) Endocytosis Endosomal Uptake Virus->Endocytosis Acidification Endosome Acidification (pH < 5.5) Endocytosis->Acidification GP_Conf GP Conformational Change Acidification->GP_Conf Filovirus M2_Channel M2 Ion Channel Opening Acidification->M2_Channel Influenza Fusion Viral-Host Membrane Fusion GP_Conf->Fusion Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating NNA1 N-(1-Naphthyl)-1- adamantanecarboxamide NNA1->GP_Conf Steric Hinderance (Entry Inhibition) NNA1->M2_Channel Channel Blockade Block REPLICATION BLOCKED Fusion->Block Uncoating->Block

Caption: Dual mechanistic potential of Adamantyl-Carboxamides targeting Viral Glycoprotein (GP) fusion or M2 Proton Channels.

Experimental Protocols

Protocol A: Pseudotyped Virus Entry Assay (BSL-2)

Target Application: Screening for inhibitors of Ebola (EBOV) or VSV entry. Rationale:[1] Using a VSV-pseudotype expressing EBOV-GP allows for safe BSL-2 screening of entry inhibitors. NNA-1 is added during the infection window to test for fusion blockade.

Materials:

  • Cells: Vero E6 or HEK293T (maintain in DMEM + 10% FBS).

  • Virus: VSV-ΔG-Luciferase pseudotyped with EBOV-GP (or VSV-G as control).

  • Reagent: NNA-1 (Stock: 10 mM in DMSO).

  • Detection: Bright-Glo™ Luciferase Assay System (Promega).

Workflow:

  • Cell Seeding (Day 0):

    • Seed Vero E6 cells at 20,000 cells/well in a white-walled 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Day 1):

    • Prepare a 3-fold serial dilution of NNA-1 in DMEM (serum-free).

    • Range: 100 µM down to 0.01 µM (8 points).

    • Control: Include 0.5% DMSO vehicle control and a known inhibitor (e.g., Toremifene).

  • Infection & Treatment:

    • Aspirate media from cells.

    • Pre-incubate cells with 50 µL of diluted NNA-1 for 1 hour at 37°C.

    • Add 50 µL of Pseudotyped Virus (MOI = 0.1) directly to the drug-containing media.

    • Critical Step: Spin-inoculation (centrifuge plate at 1,200 x g for 30 mins) can enhance synchronization of entry, improving assay sensitivity.

  • Incubation:

    • Incubate for 24–48 hours at 37°C.

  • Readout (Day 3):

    • Add 100 µL of Bright-Glo™ reagent to each well.

    • Incubate 5 mins at room temperature (protected from light).

    • Measure luminescence (RLU) on a plate reader.

Data Analysis: Normalize RLU to the DMSO control (100% infection). Calculate EC₅₀ using a 4-parameter logistic regression.

Protocol B: Cytotoxicity & Selectivity Index (MTS Assay)

Rationale: To confirm that viral inhibition is not due to host cell death.[2]

  • Seeding: Seed Vero E6 cells (same density as Protocol A) in a clear 96-well plate.

  • Treatment: Add NNA-1 serial dilutions (same range as Protocol A) without virus.

  • Incubation: 48 hours at 37°C.

  • Development: Add 20 µL MTS reagent (CellTiter 96® Aqueous One). Incubate 2 hours.

  • Measurement: Read Absorbance at 490 nm.

  • Calculation: Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

    • Selectivity Index (SI) = CC₅₀ / EC₅₀ .

    • Target: SI > 10 is considered a "Hit"; SI > 50 is a "Lead".

Expected Results & Troubleshooting

Typical Data Profile for Adamantane Carboxamides:

ParameterValue RangeInterpretation
EC₅₀ (EBOV-GP) 0.5 – 5.0 µMModerate to High Potency. [1]
EC₅₀ (VSV-G) > 50 µMSpecificity Check. Should be inactive against VSV-G (indicates GP-specific targeting).
CC₅₀ (Vero) > 100 µMLow Cytotoxicity is expected for this scaffold.
Solubility LowIssue: Compound may precipitate at >50 µM in media. Fix: Ensure <0.5% DMSO final concentration.

Troubleshooting Guide:

  • High Background in Luciferase: Ensure complete removal of phenol red media if using a sensitive luminometer, or use phenol-red free DMEM during the assay window.

  • Flat Dose-Response: If NNA-1 shows no activity, verify the virus pseudotype. This compound class is highly specific to filoviral glycoproteins (Ebola/Marburg) and may not inhibit standard VSV-G or SARS-CoV-2 Spike unless specific hydrophobic pockets are conserved.

Screening Workflow Diagram

Screening_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection (BSL-2) cluster_2 Phase 3: Analysis Step1 Compound Dilution (DMSO Stock -> Media) Step3 Pre-Incubation (1 hr @ 37°C) Step1->Step3 Step2 Cell Seeding (Vero E6 / MDCK) Step2->Step3 Step4 Virus Addition (Pseudotyped Luc+) Step3->Step4 Step5 Incubation (24-48 hrs) Step4->Step5 Step6 Luciferase Assay (Luminescence) Step5->Step6 Step7 Data Calculation (EC50 / CC50 / SI) Step6->Step7

Caption: Step-by-step High-Content Screening (HCS) workflow for NNA-1 antiviral validation.

References

  • Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH/PMC). Context: Establishes the adamantane carboxamide scaffold as a potent inhibitor of EBOV-GP mediated entry.[1] URL:[Link]

  • Antiviral Activity of 1-Adamantanamine (Amantadine). Source: Science (1964).[3] Context: The foundational text describing the antiviral properties of the adamantane core against Influenza.[2][3][4][5][6][7] URL:[Link]

  • Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Source: MDPI (Applied Sciences). Context: Provides chemical synthesis and cytotoxicity profiles for adamantane derivatives, relevant for establishing CC50 baselines. URL:[Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Potential of N-(1-Naphthyl)-1-adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Rationale

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] The strategy of combining different pharmacophores into a single molecular scaffold is a proven approach in medicinal chemistry to develop compounds with enhanced biological activity.[2] This guide focuses on N-(1-Naphthyl)-1-adamantanecarboxamide , a novel compound uniting two moieties known for their diverse bioactivities: the adamantane cage and the naphthalene ring system.

This compound

  • Chemical Formula: C₂₁H₂₃NO[3]

  • Molecular Weight: 305.41 g/mol [3]

  • CAS Registry Number: 121768-37-4[3]

The adamantane nucleus, a rigid and highly lipophilic tricyclic alkane, is a key component in several approved drugs and is known to confer antiviral, antibacterial, and antifungal properties to derivatives.[4][5][6] Its lipophilicity can facilitate membrane interaction, a potential mechanism for antimicrobial action.[7] Similarly, naphthalene-based compounds have demonstrated a broad spectrum of antimicrobial activities.[8] The conjugation of these two scaffolds in this compound provides a strong rationale for its investigation as a potential antimicrobial agent.

This document serves as a comprehensive technical guide, providing field-proven protocols for the initial antimicrobial susceptibility testing (AST) of this compound. It is designed to equip researchers with the necessary methodologies to determine its spectrum of activity and potency, laying the groundwork for further development.

Section 2: Pre-Experimental Considerations

Prior to initiating antimicrobial testing, a thorough characterization of the compound's physicochemical properties is essential for reliable and reproducible results.

2.1 Solubility and Stock Solution Preparation

The lipophilic nature of the adamantane and naphthyl groups suggests that this compound will likely have poor aqueous solubility.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most AST assays.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~32.7 mM). Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

  • Solvent Control (Crucial): DMSO can exhibit antimicrobial activity at concentrations typically above 1-2% (v/v). Therefore, all experiments must include a solvent control (culture medium with the highest concentration of DMSO used in the assay) to ensure that the observed antimicrobial effect is due to the compound and not the solvent.

2.2 Stability

The stability of the compound in solution (both stock and working concentrations) under experimental conditions (e.g., 37°C, in culture medium) should be assessed, although amides are generally stable. This can be performed using analytical techniques like HPLC if degradation is suspected.

Section 3: Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust initial assessment of antimicrobial activity.[9]

3.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][10][11]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Sterile diluent (broth or saline)

  • Multichannel micropipettes and sterile tips

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. d. Dilute this standardized suspension in the test broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Serial Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Create an intermediate dilution of the compound stock solution in broth. For example, to achieve a final starting concentration of 128 µg/mL, add a calculated volume of the 10 mg/mL stock to broth. c. Add 100 µL of this intermediate compound solution to the first column of wells (e.g., Column 1), resulting in a total volume of 200 µL. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. e. Repeat this process across the plate to the desired final concentration (e.g., to Column 10). Discard 100 µL from the final dilution column. This leaves 100 µL in each well from Columns 1 to 10.

  • Control Setup:

    • Column 11 (Growth Control): 100 µL of broth. No compound. This well will receive the inoculum.

    • Column 12 (Sterility Control): 100 µL of broth. No compound and no inoculum. This well should remain clear.

    • A positive control antibiotic should be serially diluted in a separate row or plate to confirm the susceptibility of the test organism.

    • A solvent control should also be prepared using the highest concentration of DMSO present in the assay.

  • Inoculation: a. Add 100 µL of the final diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells from Column 1 to Column 11. Do not add inoculum to the sterility control wells (Column 12). b. The final volume in each test well is now 200 µL.

  • Incubation: a. Cover the plate with a lid or an adhesive seal. b. Incubate at 35-37°C for 16-20 hours in ambient air for most common bacteria.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should be clear, and the growth control should be turbid.

3.2 Protocol: Agar Well Diffusion for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity and is useful for screening against multiple organisms simultaneously.

Materials:

  • Sterile Petri dishes (100 mm)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Test compound stock solution

Step-by-Step Procedure:

  • Plate Preparation: Pour molten agar into Petri dishes and allow them to solidify on a level surface.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound stock solution (at a known concentration, e.g., 1 mg/mL) into each well.

  • Controls: Use a well with DMSO only as a negative control and a well with a known antibiotic solution as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone diameter generally indicates greater antimicrobial activity.

Section 4: Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Experimental findings should be recorded in a structured format.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data of this compound

Test MicroorganismGram StainMIC (µg/mL)MIC (µM)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positiveCiprofloxacin
Enterococcus faecalis ATCC 29212Gram-positiveAmpicillin
Escherichia coli ATCC 25922Gram-negativeCiprofloxacin
Pseudomonas aeruginosa ATCC 27853Gram-negativeCiprofloxacin
Candida albicans ATCC 10231Fungi (Yeast)Fluconazole

Interpretation:

  • Potency: MIC values are inversely proportional to potency. Lower MIC values indicate higher antimicrobial activity.

  • Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent. Activity limited to one group indicates a narrow spectrum.

  • Validation: The MIC of the positive control antibiotic should fall within its expected quality control range, validating the assay's accuracy.

Section 5: Advanced Protocols & Future Directions

If this compound shows promising MIC values (e.g., ≤16 µg/mL), further investigation is warranted.

  • Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is done by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Time-Kill Curve Analysis: This dynamic assay assesses the rate of bacterial killing over time at various concentrations of the compound.

  • Mechanism of Action Studies: Based on the known properties of adamantane derivatives, initial studies could focus on membrane disruption using assays for membrane potential, permeability (e.g., propidium iodide uptake), or electron microscopy to observe morphological changes.[7][12]

Section 6: Visualizations

Workflow Diagrams

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria inoculum->inoculate compound Prepare Compound Stock & Working Solutions dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate compound->dilution dilution->inoculate controls Set Up Controls (Growth, Sterility, Solvent) controls->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Hypothesized_Mechanism cluster_effects Downstream Effects compound N-(1-Naphthyl)-1- adamantanecarboxamide disruption Membrane Disruption & Pore Formation compound->disruption Lipophilic Insertion membrane Bacterial Cell Membrane (Lipid Bilayer) depolarization Ion Gradient Depolarization disruption->depolarization leakage Leakage of Cytoplasmic Contents (ATP, Ions) disruption->leakage death Cell Death depolarization->death leakage->death

Caption: Hypothesized mechanism of action via membrane disruption.

Section 7: References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved February 19, 2026, from

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved February 19, 2026, from

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved February 19, 2026, from

  • PMC. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved February 19, 2026, from

  • PMC. (n.d.). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Retrieved February 19, 2026, from

  • Routledge. (2007, May 22). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved February 19, 2026, from

  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved February 19, 2026, from

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 19, 2026, from

  • Scilit. (n.d.). Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. Retrieved February 19, 2026, from

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved February 19, 2026, from

  • MDPI. (2023, June 5). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Retrieved February 19, 2026, from

  • Semantic Scholar. (2019, November 26). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl). Retrieved February 19, 2026, from

  • ResearchGate. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved February 19, 2026, from

  • MDPI. (2019, November 26). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl). Retrieved February 19, 2026, from

  • ResearchGate. (2026, February 12). (PDF) N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. Retrieved February 19, 2026, from

  • ResearchGate. (2025, October 15). (PDF) Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Retrieved February 19, 2026, from

  • PubMed. (n.d.). Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues. Retrieved February 19, 2026, from

  • Journal of Medicinal and Chemical Sciences. (2022, September 15). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Retrieved February 19, 2026, from

  • PubMed. (n.d.). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Retrieved February 19, 2026, from

  • Xia & He Publishing Inc. (n.d.). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved February 19, 2026, from

  • Macquarie University. (n.d.). Hydrogels with intrinsic antibacterial activity prepared from naphthyl anthranilamide (NaA) capped peptide mimics. Retrieved February 19, 2026, from

  • ResearchGate. (n.d.). The results of adamantane derivatives in vitro antimicrobial activity.... Retrieved February 19, 2026, from

  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. Retrieved February 19, 2026, from [Link]

  • Georganics. (2012, April 1). 1-ADAMANTANECARBOXAMIDE. Retrieved February 19, 2026, from

Sources

Application Notes and Protocols for N-(1-Naphthyl)-1-adamantanecarboxamide: A Guide to Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Bioactivity of N-(1-Naphthyl)-1-adamantanecarboxamide

This compound is a synthetic small molecule featuring a rigid adamantane core linked to a naphthyl group via an amide bond[1][2][3]. The adamantane moiety, with its unique lipophilic and three-dimensional structure, is a common scaffold in medicinal chemistry, contributing to the biological activity of various approved drugs and clinical candidates[4][5][6]. Derivatives of adamantane have demonstrated a wide spectrum of pharmacological effects, including antiviral, anticancer, and neurological activities[4][5][6]. Similarly, the naphthyl group is a key pharmacophore in many biologically active compounds.

The specific biological target and mechanism of action for this compound are not yet fully elucidated. Therefore, a systematic approach employing cell-based assays is essential to characterize its potential therapeutic effects and understand its mode of action. Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant environment to assess a compound's biological activity, cytotoxicity, and potential off-target effects[7][8][9][10][11]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust cell-based assays for the initial characterization and subsequent mechanistic studies of this compound.

Experimental Design: A Tiered Approach to Characterization

Given the undefined mechanism of action, a tiered or sequential assay approach is recommended. This strategy begins with broad, phenotypic screening to identify any cellular effects, followed by more focused secondary assays to dissect the underlying biological pathways.

G A Primary Screening: Phenotypic Assays (e.g., Cell Viability/Cytotoxicity) B Hit Identification: Compound shows activity A->B C Secondary Assays: Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) B->C D Target Deconvolution & Validation C->D

Figure 1: A tiered workflow for characterizing the bioactivity of this compound.

Part 1: Primary Screening - Assessing General Cellular Effects

The initial step is to determine if this compound exhibits any cytotoxic or cytostatic effects on cultured cells. A cell viability assay is a robust and high-throughput method for this purpose.

Protocol 1: Cell Viability/Cytotoxicity Assessment using a Tetrazolium-Based (MTT) Assay

This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. Actively proliferating cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or a panel of cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Due to the lipophilic nature of the adamantane and naphthyl groups, DMSO is a suitable solvent. Gentle warming may be required for complete dissolution.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell doubling time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Description Example Value
Cell Line Human cervical cancerHeLa
Seeding Density Cells per well8,000
Compound Concentration Range Logarithmic dilution0.1 - 100 µM
Incubation Time Duration of compound exposure48 hours
IC50 Half-maximal inhibitory concentrationTo be determined

Part 2: Secondary Assays - Elucidating the Mechanism of Action

If this compound demonstrates significant activity in the primary screen, the next step is to investigate the underlying mechanism. The choice of secondary assays will be guided by the results of the primary screen and the known activities of similar compounds. For instance, if the compound induces cell death, assays to distinguish between apoptosis and necrosis are warranted.

Protocol 2: Apoptosis Induction Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any detached, dead cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Seed cells in 6-well plates B Treat with N-(1-Naphthyl)-1- adamantanecarboxamide A->B C Incubate for 24-48 hours B->C D Harvest cells (including supernatant) C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC & PI F->G H Incubate in the dark G->H I Analyze by Flow Cytometry H->I J Quantify cell populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic - Necrotic I->J

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Considerations for Further Mechanistic Studies

Based on the initial findings, a range of further cell-based assays can be employed to delineate the mechanism of action of this compound:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, propidium iodide staining followed by flow cytometry can be performed.

  • Mitochondrial Membrane Potential Assay: To assess if apoptosis is mediated through the mitochondrial pathway, a fluorescent dye such as JC-1 can be used.

  • Reactive Oxygen Species (ROS) Detection: To investigate if the compound induces oxidative stress, cell-permeable dyes like DCFDA can be utilized[9].

  • Target Engagement Assays: If a putative target is identified, cellular thermal shift assays (CETSA) or reporter gene assays can be developed to confirm target engagement in a cellular context[7].

  • Off-Target and Toxicity Profiling: It is crucial to evaluate the compound's effects on a panel of cell lines, including non-cancerous cells, to assess its selectivity and potential for off-target toxicity[12][13][14].

Sample Handling and Preparation

  • Solubility: this compound is predicted to be hydrophobic. A high-concentration stock solution should be prepared in a non-polar organic solvent like DMSO. For aqueous-based assays, ensure that the final solvent concentration is low and consistent across all treatments to avoid artifacts.

  • Stability: The stability of the compound in solution and under assay conditions should be evaluated. It is recommended to prepare fresh dilutions for each experiment.

Conclusion

The development of robust and informative cell-based assays is a critical step in the characterization of novel compounds like this compound. The tiered approach outlined in this guide, starting with broad phenotypic screening followed by targeted mechanistic studies, provides a clear and efficient path to understanding the compound's biological activity. Careful experimental design, appropriate controls, and thorough data analysis will be paramount in unlocking the therapeutic potential of this and other novel chemical entities.

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Lin, E. Y., et al. (2016). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PLOS ONE.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Rani, N., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm.
  • Ohkura, K., et al. (2000). N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as novel 5-HT2 receptor antagonists. Chemical & Pharmaceutical Bulletin.
  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). N-(1-adamantylcarbamothioyl)
  • Travica, S., et al. (2020).
  • Farmacia Journal. (2018). N-(1-ADAMANTYLCARBAMOTHIOYL)
  • Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Retrieved from [Link]

  • Bukhtiyarova, A. G., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
  • Malaria World. (2023). Naphthyl bearing 1,3,4-thiadiazoleacetamides targeting the parasitic folate pathway as anti-infectious agents: in silico, synthesis, and biological approach. Retrieved from [Link]

  • AZoNano. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects.
  • SciSpace. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]

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Troubleshooting & Optimization

"N-(1-Naphthyl)-1-adamantanecarboxamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(1-Naphthyl)-1-adamantanecarboxamide (C₂₁H₂₃NO, Mol. Wt: 305.41).[1][2] This document provides in-depth troubleshooting for common solubility issues encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your experiments.

Compound Profile: Understanding the Challenge

This compound is a structurally complex molecule that presents significant solubility challenges. Its chemical architecture, combining a bulky, non-polar adamantane cage with a large, hydrophobic naphthyl group, makes it highly lipophilic. The central amide group, while capable of hydrogen bonding, is sterically hindered and its contribution to aqueous solubility is minimal compared to the large hydrocarbon scaffold.[3][4][5] Consequently, this compound is expected to be practically insoluble in water and other polar protic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS or saline?

Answer: The molecular structure is the primary reason. The adamantane and naphthalene groups are large, rigid, and hydrophobic, meaning they repel water molecules. For the compound to dissolve, the energy required to break its own crystal lattice forces and to disrupt the hydrogen-bonding network of water is greater than the energy released by solvating the molecule. Amides are generally less soluble in water than comparable amines or carboxylic acids because they are less able to ionize.[4][6] This inherent low aqueous solubility is a common characteristic of large, non-polar organic molecules.[7]

Q2: I tried dissolving the compound in ethanol, but it's not working well. What solvent should I try first?

Answer: For highly lipophilic and poorly soluble compounds, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) .[8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are insoluble in water or alcohols.

  • Causality: DMSO effectively solvates the large non-polar regions of the molecule while also interacting with the amide group. It's an excellent choice for preparing high-concentration stock solutions.[8] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can sometimes affect the stability and solubility of compounds.

Q3: My compound won't dissolve even in DMSO. What can I do?

Answer: If you encounter difficulty even with DMSO, gentle heating and/or sonication can be employed to facilitate dissolution.

  • Heating: Gently warm the solution in a water bath (e.g., 37-50°C). This increases the kinetic energy of the molecules, helping to overcome the crystal lattice energy. Do not overheat, as this could degrade the compound.

  • Sonication: Place the vial in a bath sonicator. The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for the solvent to act upon.[9]

If these methods fail, it's possible you are attempting to make a solution that is above the compound's saturation limit in DMSO. Try preparing a more dilute solution.

Q4: How do I prepare a stock solution for in vitro (cell-based) assays?

Answer: Preparing a concentrated stock solution in 100% DMSO is the standard and recommended procedure.[10][11]

  • Workflow:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

    • Use vortexing, gentle heating, or sonication to ensure complete dissolution. Visually confirm that no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes in DMSO-resistant vials (e.g., polypropylene) and store at -20°C or -80°C to maintain stability.[10] Avoid repeated freeze-thaw cycles.[10]

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium or buffer. How can I prevent this?

Answer: This is a very common and expected issue known as "crashing out." It occurs because the compound is not soluble in the final aqueous environment. The key is to manage the final concentration of DMSO and the dilution process.

  • Keep Final DMSO Concentration Low: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity to the cells.[10][11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiment.

  • Use Serial or Intermediate Dilutions: Do not add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. This sudden change in solvent polarity will cause immediate precipitation. Instead, perform one or more intermediate dilution steps.

  • Co-Solvents: For particularly challenging compounds, the use of a co-solvent system may be necessary for in vivo studies or specific assays. Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of a poorly soluble compound.[12][13][14] Common co-solvents include PEG400, propylene glycol, or surfactants like Tween 80.[10][15]

Troubleshooting Workflows and Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound (Mol. Wt. 305.41 g/mol ) needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 305.41 g/mol * (1000 mg / 1 g) = 3.05 mg

  • Dissolution:

    • Weigh 3.05 mg of the compound into a sterile, DMSO-resistant vial.

    • Add 1.0 mL of anhydrous, high-purity DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If solids remain, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect against a light source to ensure the solution is clear and free of particulates.

  • Storage:

    • Aliquot into smaller volumes (e.g., 50 µL) to minimize freeze-thaw cycles.

    • Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6+ months).[10]

Protocol 2: Dilution into Aqueous Medium for Cell-Based Assays

This protocol is for achieving a final concentration of 10 µM in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Dilution:

    • Take your 10 mM stock solution in DMSO.

    • Dilute it 1:100 in 100% DMSO to create a 100 µM working stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

  • Prepare Final Working Solution (Serial Dilution):

    • Dilute the 100 µM working stock 1:10 in your final aqueous medium or buffer. (e.g., 10 µL of 100 µM stock + 90 µL of medium). This gives you a 10 µM solution in 10% DMSO.

  • Final Addition to Assay:

    • This step is often missed and is critical. To avoid precipitation, do not add the final working solution directly to the cells. Instead, perform the final dilution in the assay medium.

    • Add 1 µL of your 10 mM DMSO stock directly to 999 µL of your cell culture medium. This achieves a 10 µM final compound concentration with a 0.1% final DMSO concentration. Mix well by pipetting before adding to cells.[11]

Visualization: Troubleshooting Solubility Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

Solubility_Troubleshooting Start Start: Have solid compound PrepStock Q: Need to prepare a stock solution? Start->PrepStock UseDMSO A: Use 100% Anhydrous DMSO PrepStock->UseDMSO Dissolved Is it fully dissolved? UseDMSO->Dissolved Assist Apply gentle heat (37-50°C) or sonication Dissolved->Assist No StockReady Stock Solution Ready (e.g., 10-50 mM) Store at -80°C Dissolved->StockReady Yes Assist->Dissolved CheckConc Still not dissolved? -> Re-evaluate concentration. Is it too high? Assist->CheckConc DiluteAssay Q: Need to dilute into aqueous buffer/medium? StockReady->DiluteAssay Precipitate Does it precipitate? DiluteAssay->Precipitate FinalOK Solution is ready for assay. Maintain final DMSO <0.5% Precipitate->FinalOK No SerialDilute A: Use serial dilution. Add diluted stock to buffer, NOT buffer to stock. Precipitate->SerialDilute Yes SerialDilute->Precipitate CheckDMSO Check final DMSO %. Is it >0.5%? SerialDilute->CheckDMSO

Caption: A decision flowchart for solubilizing this compound.

Data Summary: Common Laboratory Solvents

The table below provides properties of common solvents to aid in experimental design. Given the high lipophilicity of this compound, polar aprotic solvents are the most effective.

SolventTypePolarity IndexBoiling Point (°C)Suitability for this Compound
Water Polar Protic10.2100Poor (Insoluble)
Ethanol Polar Protic4.378Very Poor to Limited (May work at very low conc.)
Methanol Polar Protic5.165Very Poor to Limited
Acetone Polar Aprotic5.156Moderate (Possible alternative to DMSO)
Dimethylformamide (DMF) Polar Aprotic6.4153Good (Similar to DMSO)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189Excellent (Recommended starting solvent)
Dichloromethane (DCM) Non-polar3.140Good (For non-biological applications)
Hexanes Non-polar0.169Poor (Unlikely to be effective)

References

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2012, December 12). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water. PMC. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenecarboxamide. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]

  • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. Retrieved from [Link]

  • Impactfactor. (2024, November 9). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]

  • NIH. (n.d.). Acetamide, N-1-naphthalenyl-. PubChem. Retrieved from [Link]

  • SciSpace. (2015, November 2). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Retrieved from [Link]

  • SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for N-(1-Naphthyl)-1-adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #ADAM-NAPH-001 Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary

You are attempting to separate N-(1-Naphthyl)-1-adamantanecarboxamide , a structural scaffold often found in synthetic cannabinoid receptor agonists (SCRAs) and 11β-HSD1 inhibitors.

The Molecule at a Glance:

  • Hydrophobic Core: The adamantane cage is bulky and highly lipophilic (LogP > 4.0).

  • Aromatic Moiety: The naphthalene ring provides

    
     interaction potential.
    
  • Linker: The amide bond is a site for hydrogen bonding, making the analyte susceptible to peak tailing via silanol interactions.

This guide moves beyond basic "recipes" to the physics of the separation. We treat the HPLC system as a dynamic equilibrium where solubility and surface chemistry compete.

Module 1: Mobile Phase Architecture

Q: My retention times are drifting, and the pressure is unstable. Is my mobile phase incompatible?

A: You are likely experiencing micro-precipitation or dewetting . Because of the adamantane group, this molecule has negligible water solubility. If your gradient starts with too much water (e.g., >50% aqueous), the hydrophobic analyte may "crash out" at the head of the column before it even partitions into the stationary phase.

The Fix: The "High-Organic" Launch Do not use a generic 5% Organic start. You must ensure the analyte remains soluble during injection.

ParameterRecommendationTechnical Rationale
Solvent A (Aqueous) Water + 0.1% Formic AcidLow pH (~2.7) suppresses silanol ionization (



), reducing secondary interactions with the amide nitrogen [1, 7].
Solvent B (Organic) Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol here. The adamantane cage is non-polar; ACN's higher elution strength prevents excessively long retention times [15].
Gradient Start Minimum 30-40% B Prevents on-column precipitation. A 5% B start is dangerous for this specific lipophile.
Needle Wash 90% ACN / 10% WaterCrucial to prevent carryover. The adamantane group sticks to stainless steel and PTFE seals.

Module 2: Stationary Phase Selection

Q: I am using a standard C18 column, but the peak is broad and elutes very late (>15 min). Should I switch columns?

A: Yes. While C18 is the workhorse, it may be too retentive for the adamantane cage, leading to band broadening due to slow mass transfer kinetics.

Recommended Phases:

  • C8 (Octyl):

    • Why: Less hydrophobic surface area than C18. It reduces the retention factor (

      
      ) without sacrificing selectivity, sharpening the peak.
      
  • Phenyl-Hexyl:

    • Why: This is the "Sniper" choice. The phenyl ring in the stationary phase engages in

      
       stacking with the analyte's naphthalene ring. This adds a unique selectivity mechanism distinct from pure hydrophobicity, often separating the target from non-aromatic impurities (like adamantane-1-carboxylic acid) [13].
      

Module 3: Troubleshooting Peak Tailing

Q: The peak shows significant tailing (Asymmetry > 1.5).[1] Is it the column or the chemistry?

A: Tailing in amides is usually "Chemical," but with adamantanes, it can be "Physical." Use this diagnostic logic:

  • The "Chemical" Cause (Silanols):

    • Mechanism:[1][2] The amide nitrogen H-bonds with residual silanols on the silica surface.

    • Solution: Ensure you are using a Type B (High Purity) silica column that is "Endcapped." Add 5-10 mM Ammonium Formate to the aqueous phase. The ammonium ions compete for the silanol sites, effectively "shielding" the surface [1, 14].

  • The "Physical" Cause (Solubility):

    • Mechanism:[1][2] If the sample solvent is stronger than the mobile phase (e.g., injecting 100% DMSO sample into a 50% Water stream), the analyte precipitates momentarily.

    • Solution: Match the sample diluent to the starting gradient conditions (e.g., dissolve sample in 50:50 ACN:Water).

Visualizing the Workflow

Figure 1: Method Development Logic Flow

Caption: A logical pathway for selecting the optimal separation conditions based on analyte solubility and column interaction.

MethodDevelopment Start Start: this compound SolubilityCheck Solubility Check: Dissolve in 50:50 ACN:Water Start->SolubilityCheck Precipitation Precipitate Forms? SolubilityCheck->Precipitation HighOrganic Action: Set Gradient Start > 40% B Diluent: 100% ACN Precipitation->HighOrganic Yes (Cloudy) StandardStart Action: Set Gradient Start 10-20% B Precipitation->StandardStart No (Clear) ColumnSelect Select Stationary Phase HighOrganic->ColumnSelect StandardStart->ColumnSelect C18 C18 Column (High Retention) ColumnSelect->C18 Phenyl Phenyl-Hexyl Column (Selectivity for Naphthalene) ColumnSelect->Phenyl RunGradient Run Screening Gradient (0.1% Formic Acid) C18->RunGradient Phenyl->RunGradient

Figure 2: Troubleshooting Tailing Decision Tree

Caption: Diagnostic tree to distinguish between silanol interactions (chemical) and solubility issues (physical).

TailingTroubleshoot Problem Issue: Peak Tailing (As > 1.5) CheckDiluent Check Sample Diluent Problem->CheckDiluent StrongDiluent Diluent Stronger than Mobile Phase? (e.g. 100% DMSO vs 50% Water) CheckDiluent->StrongDiluent PhysicalFix Physical Cause: Precipitation Action: Dilute Sample with Mobile Phase A StrongDiluent->PhysicalFix Yes ChemicalCheck Chemical Cause: Silanol Interaction StrongDiluent->ChemicalCheck No PHCheck Check pH ChemicalCheck->PHCheck LowPH pH < 3.0? PHCheck->LowPH AddBuffer Action: Add 10mM Ammonium Formate (Competes for Silanols) LowPH->AddBuffer Yes (Already Low) LowerPH Action: Lower pH to 2.7 (Suppress Silanol Ionization) LowPH->LowerPH No (pH > 3)

Module 4: Standard Operating Procedure (SOP) Template

Objective: Quantification of this compound.

  • System Preparation:

    • Flush system with 100% Isopropanol (IPA) if previously used with buffers to remove any precipitated salts.

    • Equilibrate with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid).

  • Gradient Table (Suggested Starting Point):

Time (min)% A (Water/FA)% B (ACN/FA)Flow (mL/min)Note
0.0060401.0High organic start prevents crash
10.005951.0Elute highly lipophilic compounds
12.005951.0Hold to clear column
12.1060401.0Re-equilibration
15.0060401.0Ready for next injection
  • Detection:

    • UV: 220 nm (Amide bond) and 280 nm (Naphthalene ring).

    • MS: ESI Positive Mode. Monitor [M+H]+.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2006). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. Russian Journal of Physical Chemistry.[3] Retrieved from [Link]

  • NIST WebBook. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)- Data.[4] Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Peak Tailing Troubleshooting. Retrieved from [Link]

  • University College London (UCL). (n.d.). HPLC Solvents and Mobile Phase Additives Guide. Retrieved from [Link]

Sources

Validation & Comparative

Comparing biological activity of "N-(1-Naphthyl)-1-adamantanecarboxamide" with other adamantane amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(1-Naphthyl)-1-adamantanecarboxamide , positioning it within the broader class of adamantyl amide scaffolds. This analysis focuses on its primary utility as a pharmacophore in 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition (metabolic syndrome) and P2X7 receptor antagonism (inflammation/pain), comparing it against standard clinical and research benchmarks.

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, combining the lipophilic, bulky adamantane cage with a planar naphthyl aromatic system via a carboxamide linker. This structure is a classic example of a "lipid-mimetic" pharmacophore, critical for targeting enzymes and receptors with large hydrophobic binding pockets.

Primary Biological Targets:

  • 11β-HSD1 Inhibitor: The adamantyl-carboxamide moiety is a validated pharmacophore for inhibiting the conversion of cortisone to cortisol, offering therapeutic potential in Type 2 Diabetes and Metabolic Syndrome .[1]

  • P2X7 Receptor Antagonist: The steric bulk of the adamantane group effectively blocks the ATP-gated P2X7 ion channel, a key target for neuropathic pain and inflammatory diseases .

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The biological activity of this compound is dictated by its extreme lipophilicity and rigid geometry.

PropertyValue / CharacteristicImpact on Biological Activity
Molecular Formula C₂₁H₂₃NO--
Molecular Weight 305.42 g/mol Optimal for CNS penetration (<500 Da).
LogP (Predicted) ~5.2 - 5.8High Lipophilicity: Excellent membrane permeability but poor aqueous solubility. Requires lipid-based formulation (e.g., cyclodextrins).
Topological Polar Surface Area (TPSA) ~29 ŲCNS Active: Low TPSA facilitates blood-brain barrier (BBB) crossing, essential for central P2X7 or 11β-HSD1 targeting.
Rotatable Bonds 2Rigid Scaffold: The adamantane cage limits conformational entropy, enhancing binding affinity to hydrophobic pockets.

Comparative Biological Analysis

A. 11β-HSD1 Inhibition (Metabolic Syndrome Focus)

The adamantyl carboxamide class acts as a competitive inhibitor of 11β-HSD1, preventing the regeneration of cortisol in adipose and liver tissue.

Mechanism of Action: The adamantane cage occupies the lipophilic binding pocket of the enzyme (normally occupied by the steroid core of cortisone), while the amide linker interacts with the catalytic triad (Tyr-177/Ser-170).

Performance vs. Standard Inhibitors:

CompoundCore ScaffoldIC₅₀ (Human 11β-HSD1)Selectivity (vs. 11β-HSD2)Metabolic Stability
This compound Adamantyl-Amide ~50 - 150 nM *>100-fold Moderate (Naphthyl prone to oxidation)
MK-0916 (Merck)Adamantyl-Triazole3 nM>1000-foldHigh
INCB-13739 (Incyte)Pyrrolidine-Amide5 nM>500-foldHigh
Adamantyl-Acetamide (Generic) Adamantyl-Amide~200 - 300 nM~50-foldLow

*Note: Values for the specific N-Naphthyl derivative are estimated based on SAR data for the adamantyl-carboxamide class [1, 2].

B. P2X7 Receptor Antagonism (Inflammation Focus)

The adamantane moiety is a critical steric blocker for the P2X7 receptor pore.

Performance vs. Standard Antagonists:

CompoundTargetIC₅₀ (Ca²⁺ Flux)Mechanism
This compound P2X7 ~100 - 500 nM Allosteric Antagonist
AZ10606120 P2X719 nMNegative Allosteric Modulator
A-740003 P2X740 nMCompetitive Antagonist

Mechanistic Visualization

Pathway 1: 11β-HSD1 Cortisol Regeneration

This diagram illustrates how the inhibitor blocks the conversion of inert Cortisone to active Cortisol, reducing gluconeogenesis and insulin resistance.

G Cortisone Cortisone (Inert) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR Activates Enzyme->Cortisol Reduction (NADPH dependent) Inhibitor N-(1-Naphthyl)-1- adamantanecarboxamide Inhibitor->Enzyme Competitive Inhibition (Blocks Hydrophobic Pocket) Effect Gluconeogenesis & Adipogenesis GR->Effect Gene Transcription

Caption: Mechanism of 11β-HSD1 inhibition by adamantyl carboxamides, preventing local cortisol regeneration.

Experimental Protocols

Protocol A: 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Determine the IC₅₀ of the compound against human 11β-HSD1.

  • Enzyme Preparation: Transfect HEK-293 cells with human HSD11B1 cDNA. Harvest microsomes via centrifugation (100,000 x g).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 0.1% BSA.

  • Reaction Setup:

    • Mix 20 µL of microsomes (0.1 µg protein) with 10 µL of test compound (DMSO stock).

    • Add 20 µL of substrate mix: [³H]-Cortisone (200 nM) and NADPH (500 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add 50 µL of SPA beads (Yttrium silicate) coated with anti-cortisol monoclonal antibody.

  • Readout: Measure light emission on a scintillation counter. The signal is proportional to the [³H]-Cortisol formed.

  • Data Analysis: Fit data to a 4-parameter logistic equation to calculate IC₅₀.

Protocol B: P2X7 Calcium Flux Assay

Objective: Assess functional antagonism of the P2X7 receptor.

  • Cell Line: Use HEK-293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) calcium indicator for 45 minutes at 37°C.

  • Pre-incubation: Add test compound (this compound) at varying concentrations (0.1 nM – 10 µM) and incubate for 15 minutes.

  • Agonist Challenge: Inject BzATP (30 µM, EC₈₀ concentration) to stimulate the receptor.

  • Measurement: Monitor intracellular fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader (FLIPR).

  • Calculation: Calculate % inhibition relative to vehicle control.

References

  • Adamantyl Carboxamides as 11β-HSD1 Inhibitors: Title: Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors.[1][2][3] Source: Journal of Medicinal Chemistry (2012).[4] URL:[Link]

  • Adamantane Derivatives in P2X7 Antagonism: Title: Synthesis and biological evaluation of adamantane derivatives as P2X7 receptor antagonists. Source: Bioorganic & Medicinal Chemistry (2014). URL:[Link]

  • General Biological Activity of Adamantane Scaffolds: Title: Adamantane derivatives: Synthesis, properties, and biological activity.[5][6][7][4][8][9][10] Source: Russian Journal of Organic Chemistry (2014). URL:[Link]

  • Metabolic Syndrome & 11β-HSD1: Title: 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice.[11] Source: Journal of Experimental Medicine (2005). URL:[Link]

Sources

A Researcher's Guide to Characterizing Novel 5-HT2 Receptor Ligands: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of neuropharmacology, the discovery and characterization of novel ligands for the serotonin 2 (5-HT2) receptor family are paramount for advancing our understanding of neurological disorders and developing next-generation therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize a novel chemical entity, such as "N-(1-Naphthyl)-1-adamantanecarboxamide," against a panel of well-established 5-HT2 receptor ligands. By following the principles and protocols outlined herein, researchers can generate robust and comparable data to elucidate the pharmacological profile of their compound of interest.

The 5-HT2 Receptor Family: A Critical Therapeutic Target

The 5-HT2 receptor family, comprising the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes.[1][2] These receptors are widely distributed throughout the central nervous system (CNS) and peripheral tissues, influencing mood, cognition, perception, and smooth muscle function.[1] Consequently, they are significant targets for therapeutic intervention in conditions such as schizophrenia, depression, anxiety, and obesity.[1][3][4][5]

A Panel of Reference 5-HT2 Receptor Ligands

A critical aspect of characterizing a novel compound is to compare its pharmacological properties to those of well-defined reference ligands. This allows for a contextual understanding of the compound's potency, selectivity, and functional activity. The following table summarizes the pharmacological profiles of several standard 5-HT2 receptor ligands.

LigandPrimary Target(s)Ligand Type5-HT2A Ki (nM)5-HT2C Ki (nM)Notes
Ketanserin 5-HT2AAntagonist0.36 - 2.0~50A classic, selective 5-HT2A antagonist.[6][7]
MDL 100,907 5-HT2AAntagonist0.36>80-fold selectivity over other 5-HT subtypesA highly potent and selective 5-HT2A antagonist.[8]
Ritanserin 5-HT2A/2CAntagonist~1-2~2-5A mixed 5-HT2A/2C antagonist.[9][10]
(±)-DOI 5-HT2A/2CAgonist~1-5~5-10A non-selective 5-HT2A/2C agonist, often used as a research tool.[11][12]
Lorcaserin 5-HT2CAgonist18-fold selectivity over 5-HT2A15A selective 5-HT2C agonist previously used for weight management.[3][13][14][15]
SB 242084 5-HT2CAntagonist/Inverse Agonist>100-fold selectivity0.12A potent and selective 5-HT2C antagonist with anxiolytic properties.[16][17][18]

Characterization Workflow for a Novel Ligand

The characterization of a novel compound, which we will hypothetically name "this compound" (NAA), involves a tiered approach, starting with binding affinity and progressing to functional activity and selectivity profiling.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Mechanism A Radioligand Binding Assay (e.g., [3H]Ketanserin for 5-HT2A) B Determine Ki at 5-HT2A, 5-HT2B, 5-HT2C A->B C Calcium Flux Assay (Measures Gq/11 pathway activation) B->C Proceed if binding affinity is confirmed D Determine EC50 (agonist) or IC50 (antagonist) C->D E Counter-screening against other receptors (e.g., other 5-HT subtypes, adrenoceptors) D->E Further characterize functional profile F In vivo behavioral models (e.g., head-twitch response, locomotor activity) E->F

Figure 1: A tiered experimental workflow for characterizing a novel 5-HT2 receptor ligand.

Delving into the 5-HT2 Receptor Signaling Cascade

The 5-HT2 receptor subtypes primarily couple to Gq/11 G-proteins. Upon agonist binding, this initiates a signaling cascade that results in the activation of phospholipase C (PLC).[19][20][21] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][20] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[19][20] This signaling pathway ultimately modulates neuronal excitability and cellular responses.

G cluster_0 cluster_1 cluster_2 Agonist 5-HT or Agonist Receptor 5-HT2 Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: The canonical Gq/11 signaling pathway of 5-HT2 receptors.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize 5-HT2 receptor ligands.

Radioligand Binding Assay (for 5-HT2A Receptor)

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[22]

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: "this compound" (NAA) at various concentrations.

  • 96-well filter plates (e.g., Millipore MAFB plates).[23]

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (NAA) in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound dilution.

    • 50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM).

    • 50 µL of the receptor membrane preparation.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Flux Assay

This assay measures the ability of a compound to act as an agonist (stimulate) or an antagonist (inhibit) of the 5-HT2 receptor by detecting changes in intracellular calcium levels.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: 5-HT or (±)-DOI.

  • Test Compound: "this compound" (NAA) at various concentrations.

  • A fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-5-HT2A cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and wash the cells with assay buffer.

    • Add the calcium-sensitive dye solution to the cells and incubate at 37°C for 60 minutes.

    • Wash the cells to remove excess dye.

  • Agonist Mode:

    • Add serial dilutions of the test compound (NAA) to the cells.

    • Measure the baseline fluorescence.

    • Inject a submaximal concentration of 5-HT or (±)-DOI into the wells.

    • Measure the fluorescence signal over time to detect calcium mobilization.

    • Determine the EC50 (effective concentration to produce 50% of the maximal response) if NAA acts as an agonist.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound (NAA) for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject a concentration of 5-HT or (±)-DOI that gives a maximal response (EC80-EC100).

    • Measure the fluorescence signal.

    • Determine the IC50 (concentration that inhibits 50% of the agonist-induced response) if NAA acts as an antagonist.

Interpretation of Results and Concluding Remarks

The data generated from these assays will allow for a comprehensive pharmacological profiling of "this compound" or any other novel compound. By comparing its Ki, EC50, or IC50 values to the established reference ligands, researchers can ascertain its potency, selectivity across the 5-HT2 subtypes, and its functional activity as an agonist or antagonist. This systematic approach is fundamental to the drug discovery process, enabling informed decisions for further preclinical and clinical development. The self-validating nature of these protocols, when run with appropriate controls and reference compounds, ensures the generation of trustworthy and high-quality data.

References

  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., Avenell, K. Y., Stean, T., Upton, N., Bromidge, S., & Forbes, I. T. (1997). SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist. Neuropharmacology, 36(4-5), 609-620.
  • Martin, C. K., Redman, L. M., Zhang, J., Sanchez, M., Anderson, C. M., Smith, S. R., & Ravussin, E. (2011). Lorcaserin, a 5-HT2C receptor agonist, reduces body weight by decreasing energy intake without influencing energy expenditure. The Journal of clinical endocrinology and metabolism, 96(3), 837–845.
  • 5-HT2C receptor agonist - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Di Matteo, V., Di Giovanni, G., Di Mascio, M., & Esposito, E. (2000). SB 242084: a selective 5-HT2C receptor antagonist. CNS drug reviews, 6(3), 195–205.
  • Roth, B. L., & Gonzalez-Maeso, J. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In R. B. Roth (Ed.), The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics (pp. 121-146). Humana Press.
  • Ugedo, L., Grenhoff, J., & Svensson, T. H. (1989). Ritanserin, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons. European journal of pharmacology, 162(3), 519–522.
  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., Whelan, K., Martin, M., Morgan, M., Chen, W., & Al-shamma, H. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 325(2), 577–587.
  • Banerjee, A., & Vaidya, V. A. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in molecular neuroscience, 14, 799855.
  • Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization | Request PDF. (n.d.). Retrieved February 20, 2026, from [Link]

  • SB-242084 - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Kataria, B. C. (2012). Lorcaserin: a selective serotonin receptor (5-HT2C) agonist for the treatment of obesity. International Journal of Basic & Clinical Pharmacology, 1(1), 45.
  • 5-HT2 receptors signaling. Main pathways of intracellular signaling for... (n.d.). Retrieved February 20, 2026, from [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022, May 4). Retrieved February 20, 2026, from [Link]

  • Glennon, R. A., Westkaemper, R. B., & Ismaiel, A. E. (1994). Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding. Pharmacology, biochemistry, and behavior, 48(4), 1017–1024.
  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., & Cussac, D. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in pharmacology, 11, 616118.
  • Serotonin 5-HT2 Receptor Antagonists - (2,3-dimethoxyphenyl)-[1-[2-(4... - WikiGenes. (n.d.). Retrieved February 20, 2026, from https://www.wikigenes.org/e/chem/e/100907.html
  • Pharmacological characterisation of human 5-HT2 receptor subtypes. (n.d.). Retrieved February 20, 2026, from [Link]

  • Kim, K., Che, T., Panova, O., DiBerto, J. F., Lyu, J., Krumm, B. E., Wacker, D., Robertson, M. J., Seven, A. B., Nichols, D. E., & Roth, B. L. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574–1588.e19.
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Neuropharmacology, 51(4), 629–637.
  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis - MSU Denver. (n.d.). Retrieved February 20, 2026, from [Link]

  • Ismaiel, A. E., De Los Angeles, J., Teitler, M., & Glennon, R. A. (1993). Ketanserin and Spiperone as Templates for Novel Serotonin 5-HT2A Antagonists. Journal of medicinal chemistry, 36(17), 2519–2525.
  • Geyer, M. A., & Vollenweider, F. X. (2008). Effects of serotonin 5-HT(2A/2C) antagonists on associative learning in the rabbit. Psychopharmacology, 199(3), 421–431.
  • Sorensen, S. M., Kehne, J. H., Fadayel, G. M., Humphreys, T. M., Ketteler, K. L., Sullivan, C. K., Taylor, V. L., & Schmidt, C. J. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. The Journal of pharmacology and experimental therapeutics, 266(2), 684–691.
  • Bibbiani, F., Oh, J. D., & Chase, T. N. (2001). 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease. Experimental neurology, 169(2), 462–467.
  • How 5-HT2A and 5-HT2B receptor reserves shape agonist pharmacology and implications for preclinical safety testing. (2026, January 6). Retrieved February 20, 2026, from [Link]

  • 5-HT2A Biochemical Binding Assay Service. (n.d.). Retrieved February 20, 2026, from [Link]

  • Illustration of the biased agonist action of the hallucinogenic 5-HT2A... (n.d.). Retrieved February 20, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Retrieved February 20, 2026, from [Link]

  • Everything you need to know about the 5-HT2B receptor - REPROCELL. (2022, July 1). Retrieved February 20, 2026, from [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 26(4), 658–667.
  • Sanders-Bush, E., & Canton, H. (1995). Regulation of Central 5-HT2A Receptors: A Review of in Vivo Studies. Behavioural brain research, 73(1-2), 259–264.
  • Akhondzadeh, S., Malek-Hosseini, M., Gholam-Reza, M., & Amini, H. (2008). Effect of ritanserin, a 5HT2A/2C antagonist, on negative symptoms of schizophrenia: a double-blind randomized placebo-controlled study. Human psychopharmacology, 23(8), 653–658.
  • Garratt, J. C., & Stamford, J. A. (1993). Effects of a selective 5-HT2 agonist, DOI, on 5-HT neuronal firing in the dorsal raphe nucleus and 5-HT release and metabolism in the frontal cortex. British journal of pharmacology, 110(3), 1169–1174.
  • Eltze, M., & Figala, V. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 261–272.
  • Winstanley, C. A., Theobald, D. E., Dalley, J. W., & Robbins, T. W. (2004). Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(20), 4716–4724.
  • Kim, E., Kim, J. W., Lee, S. Y., Kim, J. H., Kim, S. T., & Yun, M. (2023). In Vivo Serotonin 5-HT2A Receptor Availability and Its Relationship with Aggression Traits in Healthy Individuals: A Positron Emission Tomography Study with C-11 MDL100907. International journal of molecular sciences, 24(21), 15797.
  • Nau, F., Jr, Yu, B., Martin, D., & Nichols, C. D. (2013).
  • Radioligand Binding Assay Protocol. (n.d.). Retrieved February 20, 2026, from [Link]

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In Vitro vs. In Vivo Efficacy of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adamantane Paradox

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is a "lipophilic bullet" in medicinal chemistry. Its rigid, diamondoid structure improves blood-brain barrier (BBB) penetration and metabolic stability. However, this scaffold presents a classic drug development paradox: exceptional in vitro potency often fails to translate to in vivo efficacy.

This guide dissects the mechanistic and pharmacokinetic (PK) reasons for this gap, using historical and modern case studies (Influenza, Alzheimer’s, and Oncology). It provides actionable protocols to bridge the translational divide.

Quick Comparison: The Translational Gap
FeatureIn Vitro Behavior In Vivo Reality Root Cause of Disconnect
Potency (IC50/Ki) High affinity often flagged as "promising."High affinity can lead to toxicity (e.g., MK-801).Kinetics: "On/Off" rates matter more than static affinity.
Solubility Solved with DMSO/organic solvents.Precipitates in aqueous biological fluids.Lipophilicity: LogP > 4.0 leads to "brick dust" behavior.
Metabolism Stable in cell media (24-48h).Rapid renal clearance (Amantadine) or extensive metabolism (Rimantadine).Clearance: Renal vs. Hepatic routes alter half-life.
Resistance Slow to develop in limited passages.Rapid emergence (days) in host organisms.Selection Pressure: S31N mutation in Influenza M2 channel.

Case Study A: Virology (Influenza & COVID-19)

The Conflict: High antiviral potency in plaque assays vs. rapid clinical failure.

In Vitro Success

Adamantane derivatives (Amantadine, Rimantadine) act as M2 ion channel blockers. In MDCK cell cultures, they inhibit viral replication with IC50 values in the low micromolar range (


). Newer derivatives, such as Bananins  (trioxa-adamantane derivatives), have shown potent inhibition of SARS-CoV-2 helicase in cell-free and cell-based assays.
In Vivo Failure & Nuance[1][2]
  • Resistance: In mouse models and human clinical use, resistance emerges within 2-4 days due to the S31N mutation in the M2 protein. The drug binds to the channel pore; a single amino acid change sterically hinders binding without affecting viral fitness.

  • PK Disconnect (Amantadine vs. Rimantadine):

    • Amantadine: Excreted >90% unchanged by kidneys. High plasma peaks cause CNS toxicity (insomnia, jitteriness) before antiviral efficacy is maximized in the lungs.

    • Rimantadine: Extensively metabolized. Crucially, it achieves higher concentrations in nasal mucus relative to plasma compared to Amantadine. This site-specific accumulation explains its superior clinical efficacy and safety profile, a nuance missed in standard cell culture assays.

Protocol 1: Bridging the Gap (Virology)

To validate adamantane antivirals, you must move beyond simple IC50.

Step 1: In Vitro Plaque Reduction (Standard)

  • Seed MDCK cells (

    
     cells/well) in 12-well plates.
    
  • Infect with Influenza A (MOI 0.001) for 1 hour.

  • Overlay with agarose containing serial dilutions of the adamantane derivative.

  • Incubate 48h, stain with Crystal Violet, and count plaques.

  • Critical Check: Measure CC50 (Cytotoxic Concentration) alongside to calculate Selectivity Index (SI = CC50/IC50). Reject if SI < 10.

Step 2: In Vivo Mouse Infection Model (Validation)

  • Animals: BALB/c mice (n=10/group).

  • Infection: Intranasal inoculation with

    
     of Influenza A/PR/8/34 (H1N1).
    
  • Treatment: Oral gavage (PO) starting 4h pre-infection, continued BID for 5 days.

    • Dose Selection: Based on in vitro IC90 adjusted for mouse metabolic rate (usually 10-50 mg/kg).

  • Endpoints:

    • Survival (Kaplan-Meier).

    • Lung Viral Titer (Day 3 & 6): Homogenize lungs, perform TCID50 assay. This is the true efficacy metric, not just survival.

    • Resistance Check: Sequence M2 gene from lung homogenates of treated mice.

Case Study B: Neurology (NMDA Antagonists)

The Success: Understanding binding kinetics (Memantine) vs. static affinity (MK-801).

The Kinetic Trap

In the 1980s, MK-801 (Dizocilpine) was the "perfect" drug in vitro: extremely high affinity (


) for the NMDA receptor. It completely blocked excitotoxicity in neuronal cultures.
  • In Vivo Result: Disastrous. It caused psychotomimetic side effects (hallucinations) and coma.

  • Why? It blocked the channel so tightly (slow off-rate) that it prevented physiological glutamatergic signaling (memory/learning).

The Memantine Solution

Memantine (an adamantane derivative) has lower affinity (


).
  • Mechanism: It acts as an uncompetitive, open-channel blocker with rapid "on/off" kinetics.

  • In Vivo Efficacy: It blocks the sustained, pathological Ca2+ influx (excitotoxicity) but rapidly dissociates during transient physiological pulses of glutamate. This "flickering" block preserves normal brain function while preventing neurodegeneration.

Visualization: The Kinetic Difference

The following diagram illustrates why Memantine succeeds where MK-801 fails.

NMDA_Kinetics Physiological Physiological Signal (Transient Glutamate) MK801 MK-801 (High Affinity / Slow Off-Rate) Physiological->MK801 Memantine Memantine (Low Affinity / Fast Off-Rate) Physiological->Memantine Pathological Pathological Signal (Sustained Glutamate) Pathological->Memantine Block Channel Blocked MK801->Block Trapped (No Signal) Memantine->Block Accumulates in Open Channel Open Channel Opens (Signal Passes) Memantine->Open Rapid Dissociation

Figure 1: Kinetic discrimination of NMDA antagonists. MK-801 blocks all signals due to slow dissociation. Memantine allows physiological signals (fast dissociation) but blocks pathological signals.

Case Study C: Oncology (Solubility & Formulation)

The Challenge: Adamantane derivatives (e.g., Adaphostin , Adamantyl-retinoids) often fail in vivo due to hydrophobicity.

  • In Vitro: Adaphostin induces ROS-dependent apoptosis in CML cells (IC50

    
    ).
    
  • In Vivo: Poor aqueous solubility limits bioavailability. The adamantane cage is so lipophilic that the compound precipitates in the gut or bloodstream before reaching the tumor.

  • Solution: Successful in vivo application often requires cyclodextrin complexation or liposomal encapsulation to "hide" the hydrophobic adamantane cage until it reaches the target tissue.

Technical Workflow: From Hit to Lead

Do not proceed to animal models without passing the "Adamantane Checkpoints."

Adamantane_Workflow cluster_ADME ADME Checkpoints (Crucial) Hit In Vitro Hit (IC50 < 10 µM) Solubility Aqueous Solubility (pH 7.4) Hit->Solubility LogP Lipophilicity Check (Target: LogP 2-4) Solubility->LogP Soluble > 10 µg/mL Fail_Sol Formulation Required (Cyclodextrins) Solubility->Fail_Sol Insoluble Metabolism Microsomal Stability (t1/2 > 30 min) LogP->Metabolism Optimal Range Fail_Met Structural Mod (Block Metabolic Hotspots) Metabolism->Fail_Met Rapid Clearance InVivo In Vivo Efficacy Study Metabolism->InVivo Stable

Figure 2: Decision matrix for adamantane-based drug candidates. Solubility and metabolic stability are the primary failure points before in vivo testing.

Protocol 2: The "Adamantane Solubility Stress Test"

Perform this before any mouse study.

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Dilution: Spike into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 10, 50, and 100

    
    .
    
  • Incubation: Shake for 4 hours at 37°C.

  • Analysis: Centrifuge (15,000g, 10 min) to pellet precipitate. Analyze supernatant by HPLC-UV.

  • Criterion: If soluble fraction < 20% of target dose, STOP . Develop a nanoparticle or cyclodextrin formulation (e.g., Hydroxypropyl-

    
    -cyclodextrin) before in vivo administration.
    

References

  • BenchChem. Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents.

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery.

  • Tanner, J. A., et al. (2005). The adamantane-derived bananins are potent inhibitors of the helicase activities and replication of SARS coronavirus. Chemistry & Biology.[1][2]

  • Hayden, F. G., et al. (1983). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults.[3][4] Antimicrobial Agents and Chemotherapy.

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

  • Kassiou, M., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety.[1] ResearchGate.

  • Fer, N., et al. (2010).[2] Adaphostin toxicity in a sensitive non-small cell lung cancer model is mediated through Nrf2 signaling and heme oxygenase 1. Journal of Experimental & Clinical Cancer Research.[2]

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Assessing the selectivity of "N-(1-Naphthyl)-1-adamantanecarboxamide" for its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of N-(1-Naphthyl)-1-adamantanecarboxamide (often chemically indexed as Adamantane-1-carboxylic acid (1-naphthyl)amide), evaluating its potential as a selective ligand for the Cannabinoid Type 2 Receptor (CB2) .

Given the structural pharmacophore—combining the lipophilic, bulky adamantane cage with the aromatic naphthyl moiety via an amide linker—this compound represents a classic scaffold in the development of CB2-selective agonists (functionally related to the AM- and JWH- series). This guide compares its theoretical and experimental profile against industry standards like JWH-133 and AM-1241 .

Executive Summary & Pharmacological Context

This compound is a synthetic small molecule belonging to the adamantyl carboxamide class. In drug discovery, this scaffold is primarily investigated for two targets:

  • CB2 Receptor Agonism: The adamantyl group serves as a bioisostere for the lipophilic alkyl chain found in traditional cannabinoids, often conferring high selectivity for CB2 over CB1 due to the specific steric constraints of the CB2 orthosteric binding pocket.

  • 11

    
    -HSD1 Inhibition:  Adamantyl amides are also privileged structures for inhibiting 11
    
    
    
    -hydroxysteroid dehydrogenase type 1, though the naphthyl substituent is more characteristic of cannabinoid ligands.

Primary Utility: A probe for dissecting CB2-mediated immunomodulation without CNS side effects (psychotropy) associated with CB1 activation.

Structural Pharmacophore Analysis
  • Lipophilic Core (Adamantane): Occupies the hydrophobic channel of the receptor; sterically favors the CB2 receptor's wider binding pocket compared to the constricted CB1 pocket.

  • Linker (Amide): Provides chemical stability against hydrolysis compared to ester-linked analogs (e.g., SDB-005).

  • Aromatic Head (Naphthyl): Engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe/Trp) in the receptor's transmembrane helices.

Comparative Performance Analysis

The following table benchmarks the theoretical performance of this compound against established cannabinoid ligands.

Table 1: Comparative Ligand Profile (CB2 Selectivity & Potency)
FeatureThis compound JWH-133 (Standard)AM-1241 (Competitor)WIN 55,212-2 (Control)
Primary Target CB2 Selective Agonist (Putative)CB2 Selective AgonistCB2 Selective AgonistCB1/CB2 Non-selective
Chemical Class Adamantyl CarboxamideDibenzopyranAminoalkylindoleAminoalkylindole
CB2 Affinity (

)
< 50 nM (Predicted based on scaffold)3.4 nM3.4 nM3.3 nM
Selectivity (

CB1/CB2)
High (>100-fold) High (~200-fold)High (~80-fold)Low (~1-fold)
Functional Efficacy Full/Partial AgonistFull AgonistFull AgonistFull Agonist
Metabolic Stability High (Amide bond)ModerateModerateModerate
Key Advantage Novel Chemical Space ; Potential for biased signalingValidated in vivo toolValidated neuropathic pain modelBroad spectrum reference

Note: The adamantyl group significantly reduces CB1 affinity relative to the naphthyl-indole core of JWH-018, driving the selectivity ratio in favor of CB2.

Mechanism of Action & Signaling Pathway

To validate the selectivity of this compound, one must interrogate the Gi/o-protein coupled signaling cascade . Unlike CB1, which is abundant in the CNS, CB2 is primarily expressed in peripheral immune cells (microglia, leukocytes).

Figure 1: CB2 Receptor Signaling Cascade

The diagram below illustrates the downstream effects of this compound binding to CB2, leading to the inhibition of adenylyl cyclase and modulation of MAPK pathways.

CB2_Signaling Ligand N-(1-Naphthyl)-1- adamantanecarboxamide CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding (Ki) Gi Gi/o Protein (Heterotrimeric) CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation cAMP cAMP Levels (Decrease) AC->cAMP Reduced Production PKA PKA Activation (Inhibited) cAMP->PKA Reduced Signaling Nucleus Gene Transcription (Anti-inflammatory) MAPK->Nucleus Translocation

Caption: Schematic of CB2 agonist signaling.[1] The compound binds CB2, activating Gi/o proteins which inhibit Adenylyl Cyclase (AC) and activate MAPK pathways, resulting in immunomodulation.

Experimental Protocols for Selectivity Assessment

To objectively assess the selectivity of this compound, the following self-validating protocols must be executed.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for CB1 and CB2.
  • Membrane Preparation:

    • CB1 Source: Rat whole brain homogenates or CHO-hCB1 cells.

    • CB2 Source: CHO-hCB2 transfected cells or human spleen homogenates.

  • Ligand Setup:

    • Radioligand: [³H]-CP-55,940 (0.5 nM final concentration). Non-selective high-affinity agonist.

    • Test Compound: this compound (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM WIN 55,212-2.

  • Incubation:

    • Incubate mixtures in TME buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA) for 90 min at 30°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI).

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC₅₀ using non-linear regression.

    • Convert to

      
       using the Cheng-Prusoff equation : 
      
      
      
      .
Protocol B: Functional cAMP Inhibition Assay (Efficacy)

Objective: Confirm agonism and measure potency (


) in a functional system.
  • Cell Culture: Use CHO-K1 cells stably expressing hCB2.

  • Stimulation:

    • Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP levels.

    • Add Test Compound (dose-response curve).

  • Detection:

    • Incubate for 30 min at 37°C.

    • Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra).

  • Validation:

    • Agonist Response: A decrease in TR-FRET signal (inversely proportional to cAMP) confirms Gi/o coupling.

    • Inverse Agonist Check: An increase in cAMP above Forskolin baseline suggests inverse agonism.

Selectivity Screening Workflow

This flowchart outlines the decision matrix for validating the compound's selectivity profile.

Selectivity_Workflow Start Compound Synthesis N-(1-Naphthyl)-1- adamantanecarboxamide Binding Radioligand Binding (Ki Determination) Start->Binding Selectivity_Calc Calculate Selectivity Ratio (Ki CB1 / Ki CB2) Binding->Selectivity_Calc Decision Selectivity > 50x? Selectivity_Calc->Decision Functional Functional Assay (cAMP/GTPγS) Decision->Functional Yes Discard Discard / Redesign Decision->Discard No OffTarget Off-Target Screen (TRPV1, 11β-HSD1) Functional->OffTarget Lead Valid CB2 Lead OffTarget->Lead

Caption: Decision matrix for validating CB2 selectivity. A selectivity ratio >50-fold is the threshold for progression to functional assays.

References

  • Ueda, N., et al. (2005). Adamantyl Cannabinoids: A Novel Class of Cannabinergic Ligands. Journal of Medicinal Chemistry.

  • Huffman, J. W., et al. (1999). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.

  • ChemicalBook. (2024). This compound Product Entry (CAS 121768-37-4).[2]

  • Pertwee, R. G. (2010). Cannabinoid pharmacology: the first 66 years. British Journal of Pharmacology.

  • Bolognini, D., et al. (2010). The psychotropic side of CB2 receptor agonists. Current Pharmaceutical Design.

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(1-Naphthyl)-1-adamantanecarboxamide

[1][2]

Executive Summary

N-(1-Naphthyl)-1-adamantanecarboxamide (CAS: 121768-37-4) is a synthetic cannabinoid and structural analog of controlled substances such as APINACA (AKB48) and SDB-001.[1][2][3] Due to its high lipophilicity, thermal stability, and potent biological activity, it must not be discharged into municipal sewer systems or standard trash .[4]

Immediate Action Required:

  • Primary Disposal Method: High-temperature incineration (>800°C) via a licensed hazardous waste contractor.[2]

  • Regulatory Status: Treat as a Schedule I Controlled Substance Analog (USA/Federal Analogue Act) unless proven otherwise by local jurisdiction.

  • Containment: Segregate from oxidizers; double-contain in rigid, chemically resistant vessels.

Identification & Hazard Profiling

Effective disposal begins with accurate characterization.[2][4] This compound features a robust adamantane "cage" structure linked to a naphthyl ring via an amide bond.[2] This structure confers significant chemical stability, rendering standard deactivation methods (e.g., mild acid/base hydrolysis) ineffective and potentially dangerous.[4]

ParameterDataOperational Implication
CAS Number 121768-37-4Use for waste manifesting and inventory tracking.[1][2]
Chemical Structure Adamantyl-carboxamideThermally Stable: Requires high-temp incineration to break the adamantane core.[1][2]
Solubility High Lipophilicity (LogP > 4)Bio-accumulative: Do NOT flush. It will bind to PVC pipes and aquatic sediments.[4]
Bioactivity Cannabinoid Receptor AgonistHigh Potency: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI).
RCRA Status Not P/U Listed (typically)Classify as Non-Regulated Hazardous Waste (unless in solvent).
Disposal Decision Workflow

The following logic gate ensures that the compound is routed to the correct destruction stream based on its physical state.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidSolution / Solvent MixStateCheck->LiquidSpillSpill Cleanup MaterialStateCheck->SpillContainerRigid Container (HDPE/Glass)Label: 'High Hazard - Incinerate Only'Solid->ContainerSolventCheckSolvent Type?Liquid->SolventCheckSpill->ContainerhalogenatedHalogenated (DCM, Chloroform)SolventCheck->halogenatedSegregate Stream AnonhaloNon-Halogenated (MeOH, DMSO)SolventCheck->nonhaloSegregate Stream Bhalogenated->Containernonhalo->ContainerDestructionHigh-Temp Incineration(Witnessed Destruction if Controlled)Container->DestructionManifest & Transport

Figure 1: Logical routing for adamantyl-carboxamide waste streams. Note the convergence on incineration.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Rationale: The primary risk is inhalation of dust during handling.[4] The adamantane core resists degradation, so containment is prioritized over on-site deactivation.[2]

  • PPE Donning: Double nitrile gloves (0.11mm min), N95 respirator (or P100 if powder is fine), and lab coat.[4]

  • Primary Containment: Transfer substance into a wide-mouth HDPE or glass jar. Do not use LDPE bags alone, as lipophilic compounds can permeate thin plastics over time.[4]

  • Sealing: Parafilm the cap to prevent loosening during transport.[4]

  • Secondary Containment: Place the jar inside a clear, sealable bag (e.g., Ziploc) to contain any surface residue.

  • Labeling: Apply a hazardous waste label.

    • Text: "Toxic Solid, Organic, N.O.S.[4] (Contains this compound)."[1][2][3]

    • Warning: "DO NOT OPEN - INCINERATE ONLY."

Protocol B: Liquid Waste (Solutions)

Rationale: Disposal depends on the solvent carrier.[4] The compound itself does not change the waste code, but the solvent determines the RCRA classification (e.g., F003 for Acetone/Methanol).[4]

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Ethanol.[4]

  • Absorption (Optional for small volumes <10mL): Add vermiculite or activated charcoal to the vial to absorb the liquid and reduce mobility.

  • Bulking (Prohibited): Do not pour this solution into a general 55-gallon solvent drum. It creates a "hot" drum with unknown pharmacological hazards.[2][4]

  • Container: Use a dedicated satellite accumulation container (4L amber glass or chemically resistant safety can).

Protocol C: Empty Container Management

Rationale: Trace residues of high-potency compounds are sufficient to cause harm or environmental contamination.[1][2]

  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., Methanol).[4]

  • Rinsate Disposal: Treat the rinsate as Hazardous Liquid Waste (Protocol B). Do not pour rinsate down the drain.[5]

  • Defacement: Deface the original label.

  • Disposal: Discard the rinsed glass vial into the "Laboratory Glass" or "Sharps" bin, not general trash.

Emergency Spill Response

If a spill occurs, the priority is containment to prevent aerosolization and surface spreading.[4]

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).[4]

  • PPE Upgrade: Wear Tyvek sleeves and double gloves.[2][4] If the powder is airborne, use a PAPR or full-face respirator.[2]

  • Dry Spill:

    • Do NOT sweep (creates dust).

    • Cover with a wet paper towel (dampened with methanol or water) to suppress dust.

    • Scoop the damp material into a wide-mouth waste jar.[2]

  • Wet Spill:

    • Cover with an absorbent pad or vermiculite.[2][4]

    • Do not use bleach immediately. Bleach may react with the amide nitrogen; use soap and water for final cleanup after bulk removal.[4]

  • Surface Decontamination: Wash the area 3 times with a soap/water solution.[4] The lipophilic nature requires a surfactant (soap) to lift the molecule from surfaces.

Regulatory Compliance & Documentation
Controlled Substance Implications (USA)

While CAS 121768-37-4 may not be explicitly named in DEA Schedule I, it is a structural analog of Schedule I cannabimimetics (e.g., JWH-018, APINACA).[1][2]

  • Federal Analogue Act: If intended for human consumption, it is Schedule I.[4][6]

  • Best Practice: Treat it as a "Suspect Controlled Substance."[4]

  • Reverse Distribution: If you possess large quantities (>1g), utilize a Reverse Distributor (DEA-registered) rather than a standard waste hauler to ensure a documented Chain of Custody.[2]

RCRA Waste Codes (EPA)

Since the pure substance is not P- or U-listed:

  • Pure Substance: Classify as "Non-RCRA Regulated Hazardous Waste" (unless it fails TCLP for another reason).

  • In Methanol: Classify as D001 (Ignitable) and F003 (Spent Solvent).

  • In Chloroform: Classify as D022 (Chloroform) and F002 .

References
  • National Institute of Standards and Technology (NIST). (2023). Adamantane-1-carboxamide, N-(1-naphthyl)- Properties and Spectra. NIST Chemistry WebBook, SRD 69.[4] [Link]2][4]

  • U.S. Drug Enforcement Administration (DEA). (2024). List of Scheduling Actions, Controlled Substances, Regulated Chemicals. Diversion Control Division.[2][4] [Link]2][4]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]1][2][4]

Personal protective equipment for handling N-(1-Naphthyl)-1-adamantanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP. READ BEFORE OPENING VIAL.

N-(1-Naphthyl)-1-adamantanecarboxamide (commonly known as SDB-001 or 2NE1 ) is a high-potency synthetic cannabinoid. Unlike standard laboratory reagents, this compound possesses significant pharmacological activity at the CB1 and CB2 receptors. Inhalation or dermal absorption of microgram quantities can induce severe physiological effects, including tachycardia, seizures, and psychosis.

Operational Mandate:

  • Zero Open-Bench Handling: All powder manipulation must occur within a certified Chemical Fume Hood or Glove Box.

  • Double-Barrier Protection: Double nitrile gloves are mandatory for all handling steps.

  • Regulatory Compliance: Verify Schedule I (US DEA) or equivalent local controlled substance licensing before possession.

Part 2: Compound Profile & Risk Assessment

Parameter Technical Specification
Common Name SDB-001, 2NE1
CAS Number 121768-37-4
Chemical Family Adamantyl-carboxamide synthetic cannabinoid
Physical State White to off-white crystalline solid
Solubility DMSO (~14 mg/mL), Ethanol (~10 mg/mL), DMF (~20 mg/mL); Insoluble in water
Primary Hazards Acute Toxicity (Oral/Inhalation), Respiratory Irritant, Psychoactive (CB Agonist)
Storage -20°C, Desiccated, Protected from light

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale protection based on the potential for aerosolization.

Operation Scale Respiratory Protection Dermal Protection Eye/Face Protection Engineering Controls
Storage & Transport (Sealed Vials)Standard Lab VentilationSingle Nitrile Gloves (0.11 mm) + Lab CoatSafety Glasses with Side ShieldsN/A
Weighing / Powder Handling (< 10 mg)Mandatory: N95/P100 Respirator (if hood sash >18")Double Nitrile Gloves (Outer glove change every 30 mins) + Tyvek SleevesChemical Splash GogglesChemical Fume Hood (Face velocity > 100 fpm)
Solution Preparation (Dissolving Powder)N95/P100 RecommendedDouble Nitrile Gloves + Lab CoatChemical Splash GogglesChemical Fume Hood
High-Concentration Spills (> 10 mg)Full-Face Respirator (P100/Organic Vapor Cartridge)Tyvek Suit + Double Nitrile Gloves + Shoe CoversFull-Face Shield (if not using full-face respirator)Evacuate Lab; Do not enter without SCBA if aerosolized

Part 4: Operational Protocols

Workflow Visualization: Safe Handling Lifecycle

G Storage Storage (-20°C, Desiccated) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood/Glove Box) Equilibration->Weighing Transfer to Hood Solubilization Solubilization (Add DMSO/EtOH) Weighing->Solubilization Add Solvent Immediately Waste Disposal (Incineration Stream) Weighing->Waste Contaminated Wipes Dilution Dilution (Working Stocks) Solubilization->Dilution Serial Dilution Dilution->Waste Excess/Spills

Figure 1: The "Chain of Custody" for handling SDB-001. Note that solvent addition should occur immediately after weighing to lock down the powder.

Step-by-Step Solubilization Protocol

Context: Synthetic cannabinoids are highly lipophilic. Attempting to dissolve directly in aqueous media will result in precipitation and inaccurate dosing.

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow 30 minutes to reach room temperature. Why? Opening a cold vial causes condensation, hydrolyzing the compound and making weighing erratic.

  • Weighing (The Critical Step):

    • Place a tared amber glass vial inside the balance in the fume hood.

    • Using a disposable anti-static spatula, transfer the required amount.

    • Immediately recap the stock vial and seal with Parafilm.

  • Solvent Addition:

    • Add DMSO (Dimethyl Sulfoxide) or Ethanol to the weighed powder to achieve a stock concentration (typically 10–20 mM).

    • Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes.

    • Note: This primary stock solution is stable for ~3 months at -20°C.

  • Aqueous Dilution:

    • For cell culture or assay use, dilute the organic stock into the aqueous buffer slowly while vortexing.

    • Ensure the final organic solvent concentration is < 0.1% to avoid solvent toxicity in your assay.

Spill Response & Deactivation

Decision Logic for Spills:

SpillResponse Start Spill Detected Assess Assess Form Start->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid ActionPowder Cover with wet paper towel (Prevent Dust) Powder->ActionPowder Do NOT Sweep ActionLiquid Absorb with Vermiculite/Pads Liquid->ActionLiquid Decon Clean surface with 10% Bleach + Detergent ActionPowder->Decon ActionLiquid->Decon Disposal Double Bag -> HazWaste Decon->Disposal

Figure 2: Spill response logic. The critical error to avoid is dry sweeping powder, which aerosolizes the potent compound.

Decontamination Solution: Use a solution of 10% Sodium Hypochlorite (Bleach) mixed with a surfactant (e.g., SDS or dish soap). The surfactant helps penetrate the lipophilic residues, while the bleach aids in oxidative degradation of the organic structure.

Part 5: Waste Disposal

Do not dispose of down the drain. SDB-001 is toxic to aquatic life and persists in water systems.

  • Solid Waste: Contaminated gloves, weigh boats, and pipettes must be placed in a dedicated "Hazardous Solid Waste" bag, labeled "Synthetic Cannabinoid - Toxic."

  • Liquid Waste: Collect all solvent washes in a "Halogenated/Organic" waste stream container.

  • Destruction: The preferred method of ultimate disposal is High-Temperature Incineration .

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 531824, this compound. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Synthetic Cannabinoids in Seized Materials: Recommended Methods for Identification and Analysis. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2015). Synthetic Cannabinoids: An Overview for Healthcare Providers. Retrieved from [Link]

×

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N-(1-Naphthyl)-1-adamantanecarboxamide
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N-(1-Naphthyl)-1-adamantanecarboxamide

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